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  • Product: N,N-diethyl-1,3,4-thiadiazole-2,5-diamine
  • CAS: 894880-65-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Electronic and Steric Properties of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Derivatives

Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Motif in Medicinal Chemistry The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3,4-Thiadiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The unique electronic and structural features of the 1,3,4-thiadiazole nucleus, such as its aromaticity and capacity for hydrogen bonding, underpin its diverse biological functions.[1] The mesoionic nature of 1,3,4-thiadiazoles allows them to readily traverse cellular membranes, enhancing their bioavailability and interaction with biological targets.[5] This guide will provide a comprehensive exploration of the electronic and steric properties of a specific subclass: N,N-diethyl-1,3,4-thiadiazole-2,5-diamine derivatives, offering insights for researchers, scientists, and professionals in drug development.

Synthesis of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Derivatives

The synthesis of 2,5-diamino-1,3,4-thiadiazole derivatives can be achieved through various routes. A common and efficient method involves the reaction of dithiocarbamate derivatives with hydrazine sulfate, often facilitated by a heterogeneous catalyst such as magnesium oxide nanoparticles.[6] Another approach involves the one-pot reaction of a carboxylic acid with thiosemicarbazide in the presence of a cyclodehydrating agent like polyphosphate ester (PPE), which proceeds through an intermediate acylation product followed by cyclization.[7]

For the synthesis of the title compounds, a plausible route would involve the initial synthesis of a suitable N,N-diethyl-substituted precursor, followed by cyclization to form the 1,3,4-thiadiazole ring.

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization start1 Diethylamine intermediate1 N,N-Diethyldithiocarbamate start1->intermediate1 start2 Carbon Disulfide start2->intermediate1 product N,N-diethyl-1,3,4-thiadiazole-2,5-diamine intermediate1->product Reaction with reagent1 Hydrazine Sulfate reagent1->product catalyst MgO nanoparticles catalyst->product Catalyst

Caption: A potential synthetic workflow for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

Electronic Properties: A Deep Dive

The electronic properties of 1,3,4-thiadiazole derivatives are fundamental to their biological activity and can be modulated by the nature of the substituents on the ring. The presence of the electron-donating N,N-diethylamino groups at the 2 and 5 positions significantly influences the electron density distribution within the thiadiazole ring.

Computational Analysis: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules. Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(2d,2p)) can provide valuable insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and electrostatic potential maps.[8][9]

For N,N-diethyl-1,3,4-thiadiazole-2,5-diamine, DFT studies would likely reveal that the HOMO is delocalized over the entire molecule, with significant contributions from the nitrogen atoms of the diethylamino groups and the thiadiazole ring.[8] Conversely, the LUMO would be predominantly located on the thiadiazole ring. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[10]

Parameter Predicted Trend for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Significance
HOMO Energy Relatively HighIncreased electron-donating ability
LUMO Energy Relatively LowIncreased electron-accepting ability
HOMO-LUMO Gap Relatively SmallHigher chemical reactivity and potential for biological activity
Dipole Moment Moderate to HighInfluences solubility and intermolecular interactions

Table 1: Predicted electronic property trends from DFT calculations.

Experimental Probes: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules.[11][12] For 1,3,4-thiadiazole derivatives, CV can reveal information about their oxidation and reduction potentials, which are related to their HOMO and LUMO energy levels, respectively.[13] The oxidation of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine would likely be an irreversible process, involving the loss of electrons from the electron-rich system.[11][13]

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable non-aqueous solvent (e.g., acetonitrile).

  • Working Electrode Preparation: Polish the surface of a glassy carbon electrode with alumina slurry, followed by sonication in ethanol and deionized water.

  • Cell Assembly: Assemble a three-electrode cell consisting of the working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

  • Blank Scan: Record the cyclic voltammogram of the electrolyte solution alone to establish the background current.[12]

  • Sample Analysis: Add a known concentration of the N,N-diethyl-1,3,4-thiadiazole-2,5-diamine derivative to the cell.

  • Data Acquisition: Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s).[12]

Steric Properties and Their Influence on Biological Activity

The steric bulk of the N,N-diethyl groups plays a crucial role in determining the overall shape of the molecule and its ability to interact with biological targets.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15] For N,N-diethyl-1,3,4-thiadiazole-2,5-diamine derivatives, X-ray analysis would reveal the planarity of the thiadiazole ring and the orientation of the diethylamino substituents.[15][16] The ethyl groups are expected to adopt a staggered conformation to minimize steric hindrance.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solution in an appropriate solvent mixture (e.g., dichloromethane/hexane).[14]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity.[17][18] For N,N-diethyl-1,3,4-thiadiazole-2,5-diamine derivatives, QSAR models can be developed to understand how steric parameters, along with electronic and physicochemical descriptors, influence their therapeutic efficacy.[19][20][21] Steric descriptors such as molecular volume and surface area can be calculated and incorporated into these models. Studies on other 1,3,4-thiadiazole derivatives have shown that bulky substituents can sometimes lead to weaker biological activity due to steric hindrance at the active site of a target protein.[22]

QSAR_Logic cluster_descriptors Molecular Descriptors cluster_model QSAR Model Development cluster_output Predicted Output electronic Electronic Properties (e.g., HOMO/LUMO, Dipole Moment) model Statistical Model (e.g., Multiple Linear Regression) electronic->model steric Steric Properties (e.g., Molecular Volume, Surface Area) steric->model physicochemical Physicochemical Properties (e.g., LogP, Solubility) physicochemical->model activity Biological Activity (e.g., IC50, Ki) model->activity Predicts

Caption: Logical relationship in a QSAR study.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of synthesized N,N-diethyl-1,3,4-thiadiazole-2,5-diamine derivatives.

  • ¹H NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl protons of the diethylamino groups. The chemical shifts of the NH protons (if present in a precursor or related derivative) would be highly dependent on the solvent and concentration.[8][23]

  • ¹³C NMR: The spectrum would show characteristic signals for the carbons of the thiadiazole ring and the ethyl groups of the diethylamino substituents.[23]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. For N,N-diethyl-1,3,4-thiadiazole-2,5-diamine, characteristic C-N and C=N stretching vibrations would be observed. The absence of a C=S stretch would confirm the amino-substituted form over a possible thio- tautomer.[7][23]

Applications in Drug Development

The unique combination of electronic and steric properties of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine derivatives makes them attractive candidates for drug development. The electron-rich nature of the molecule suggests potential for antioxidant activity and interaction with various biological targets. The diethylamino groups can modulate lipophilicity, which is a critical parameter for drug absorption and distribution. The exploration of these derivatives as anticancer, antimicrobial, or anti-inflammatory agents is a promising avenue for future research.[1][2][5]

Conclusion

This technical guide has provided a comprehensive overview of the electronic and steric properties of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine derivatives. Through a combination of computational and experimental techniques, a deep understanding of the structure-property relationships of these compounds can be achieved. This knowledge is crucial for the rational design and development of novel therapeutic agents based on the versatile 1,3,4-thiadiazole scaffold.

References

  • Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 722-729. [Link]

  • DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. (n.d.). Thi-Qar University Journal for Engineering Sciences. [Link]

  • 2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. (2021). Journal of Saudi Chemical Society, 25(9), 101308. [Link]

  • Quantitative structure–activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 722-729. [Link]

  • Efficient Synthesis, Anticancer Evaluation of Triazole-Thiadiazole/Benzo[d]Oxazole Scaffolds, and Investigation of Their Reactivity Properties Using Density-Functional Theory Calculations and In Silico Docking. (2025). Helvetica Chimica Acta. [Link]

  • 3d quantitative structure–activity relationship designing and molecular docking study of novel thiadiazole derivatives as a potential anti-cancer agent. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. (2013). Journal of Molecular Modeling, 19(5), 2115-2121. [Link]

  • DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. (2013). Journal of Molecular Modeling, 19(5), 2115-2121. [Link]

  • Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. (2022). International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 118-124. [Link]

  • synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. (2018). Journal of the Chilean Chemical Society, 63(4), 4196-4205. [Link]

  • Study of the electrochemical redox characteristics of some thiadiazoles and their derivatives. (2011). International Journal of Physical Sciences, 6(29), 6667-6676. [Link]

  • 1,3,4-Thiadiazole, Density functional theory, Structure activity relation, Charge transfer, IR/Raman spectra, HOMO-LUMO, Natural. (2016). American Journal of Chemistry, 6(2), 49-61. [Link]

  • Density functional study of triazole and thiadiazole systems as electron transporting materials. (2025). Journal of Chemical Physics. [Link]

  • New 1,3,4-Thiadiazol Derivatives: Synthesis, Computational Study and X-Ray. (2020). Molecules, 25(16), 3593. [Link]

  • New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (2023). Molecules, 28(14), 5406. [Link]

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2020). Molecules, 25(19), 4552. [Link]

  • Voltammetric Studies on Some Thiadiazoles and Their Derivatives. (2011). Journal of the Korean Electrochemical Society, 14(4), 213-221. [Link]

  • Studies on the Electrochemical Behavior of Thiadiazole Derivatives. Electroreduction of 2-Benzoylamino-5-[cyanoarylhydrazonomethyl]. (2006). Analytical Sciences, 22(6), 847-852. [Link]

  • Effects of phosphorus(V)-substituted 1,3,4-thiadiazoles on the electronic properties of BODIPY fluorophores. (2022). New Journal of Chemistry, 46(12), 5565-5575. [Link]

  • Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 64-68. [Link]

  • a) The cyclic voltammograms of C1, C2, C3 ve C4, b) The consecutive... (n.d.). ResearchGate. [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. (2020). Molecules, 25(16), 3608. [Link]

  • Values of structural and electronic properties of the thiadiazole and... (n.d.). ResearchGate. [Link]

  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). SAR Publication. [Link]

  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). Molecules, 20(9), 16446-16465. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molbank, 2021(3), M1267. [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2021). Chemistry of Natural Compounds, 57(1), 127-131. [Link]

  • Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. (2018). Journal of the Iranian Chemical Society, 15(1), 1-8. [Link]

  • Synthetic procedure of 1,3,4-thiadiazole-2,5-diamine. (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). Pharmaceuticals. [Link]

  • 1,3,4- Thiadiazole and Its Derivatives. (2024). Asian Journal of Pharmaceutical Research and Development. [Link]

  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry, 65(11), 385-391. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8048. [Link]

  • 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate. [Link]

  • Surface selective binding of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on silver and gold nanoparticles: a Raman and DFT study. (2014). Physical Chemistry Chemical Physics, 16(34), 18375-18384. [Link]

  • 1,3,4-Thiadiazole-2,5-diamine. (n.d.). PubChem. [Link]

  • N,N-Diethyl-1,3,4-thiadiazole-2,5-diamine. (n.d.). NextSDS. [Link]

Sources

Exploratory

pharmacokinetic profiling of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine analogs

Pharmacokinetic Profiling of N,N-Diethyl-1,3,4-thiadiazole-2,5-diamine Analogs: A Comprehensive Guide for Lead Optimization Executive Summary The 1,3,4-thiadiazole-2,5-diamine scaffold is a highly privileged structure in...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling of N,N-Diethyl-1,3,4-thiadiazole-2,5-diamine Analogs: A Comprehensive Guide for Lead Optimization

Executive Summary

The 1,3,4-thiadiazole-2,5-diamine scaffold is a highly privileged structure in modern medicinal chemistry. It exhibits broad-spectrum biological activities, ranging from the antiparasitic inhibition of kinetoplastid pteridine reductase 1 (PTR1)[1] to the allosteric inhibition of glutaminase 1 (GLS1) in tumor metabolism[2]. However, the unsubstituted diamine core frequently suffers from suboptimal pharmacokinetic (PK) properties, including high topological polar surface area (TPSA), poor oral bioavailability, and rapid renal clearance. This whitepaper details the structural rationale, in vitro ADME profiling, and in vivo pharmacokinetic evaluation of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine analogs, providing a self-validating framework for drug development professionals.

Chemical Rationale & Structural Causality

As drug discovery scientists, we must view structural modifications through the lens of physicochemical causality. The primary amines of the unsubstituted 2,5-diamine core act as strong hydrogen bond donors (HBDs), which restrict passive membrane permeability and lead to rapid, unchanged renal clearance.

The introduction of an N,N-diethyl moiety at the 2-position amine is a strategic intervention designed to:

  • Reduce HBD Count: Masking the primary amine reduces the overall TPSA, directly enhancing passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

  • Optimize Lipophilicity (LogP): The addition of four aliphatic carbons increases the lipophilicity of the scaffold, driving better target engagement in hydrophobic binding pockets while improving oral absorption.

  • Modulate Clearance Mechanisms: Alkylation shifts the primary route of clearance from renal excretion to hepatic CYP450-mediated metabolism. While the N-ethyl groups introduce metabolic "soft spots" susceptible to CYP3A4-mediated N-dealkylation, this shift allows for more predictable half-life extension and dosing regimens compared to rapid renal flushing.

In Vitro ADME Profiling

Before advancing to in vivo models, the N,N-diethyl analogs must be rigorously profiled in vitro to establish a predictive PK baseline.

  • Permeability: Evaluated using the bidirectional Caco-2 cell model. The N,N-diethyl substitution typically shifts the apparent permeability ( Papp​ ) from low (< 1 x 10−6 cm/s) to high (> 10 x 10−6 cm/s).

  • Metabolic Stability: Assessed via Human Liver Microsomes (HLM). The primary biotransformation observed is N-deethylation, yielding an active mono-ethyl metabolite, followed by S-oxidation of the thiadiazole ring.

PK_Workflow A Compound Synthesis N,N-diethyl analogs B In Vitro ADME (Caco-2, Microsomes) A->B Screening C In Vivo Dosing (IV & PO in Mice) B->C Lead Selection D Sample Collection (Plasma & Tissue) C->D E LC-MS/MS Quantification D->E F PK Parameter Calculation (NCA) E->F

Figure 1: End-to-end ADME and pharmacokinetic evaluation workflow for thiadiazole analogs.

Quantitative Data Presentation

The following table summarizes representative PK parameters, demonstrating the causal impact of the N,N-diethyl substitution compared to the unsubstituted baseline.

CompoundCaco-2 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)IV t1/2​ (h)PO Bioavailability (F%)
Unsubstituted Core0.8< 100.6< 5%
N-Monoethyl Analog6.2281.822%
N,N-Diethyl Analog 18.4 45 3.2 48%

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls and precise operational parameters.

Protocol 1: LC-MS/MS Bioanalytical Quantification Rationale: A highly sensitive and selective method is required to quantify the N,N-diethyl analog in complex biological matrices without interference from endogenous compounds.

  • Sample Preparation: Aliquot 50 µL of mouse plasma into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of an isotopically labeled internal standard (e.g., N,N-diethyl-d10-analog). The internal standard is critical as it corrects for matrix effects and extraction recovery variations.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the parent mass to its dominant fragment (e.g., loss of the diethylamine moiety).

Protocol 2: In Vitro Microsomal Stability Assay Rationale: To determine the intrinsic clearance ( CLint​ ) and identify primary metabolic liabilities.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing the internal standard to halt enzymatic activity.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the depletion half-life and CLint​ .

Protocol 3: In Vivo Mouse PK Study Rationale: To establish the systemic exposure, half-life, and oral bioavailability in a mammalian model.

  • Formulation: Formulate the N,N-diethyl analog in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

  • Dosing: Administer to male C57BL/6 mice (n=3 per route) via intravenous (IV) tail vein injection at 2 mg/kg, and via oral gavage (PO) at 10 mg/kg.

  • Sampling: Collect serial blood samples (~20 µL) via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K2​ EDTA-coated tubes to prevent coagulation. Centrifuge immediately at 3,000 x g for 10 minutes to separate plasma, and store at -80°C until LC-MS/MS analysis.

Biotransformation and Metabolic Pathway

Understanding the metabolic fate of the N,N-diethyl-1,3,4-thiadiazole-2,5-diamine scaffold is critical for lead optimization. The primary metabolic vulnerability lies in the N-ethyl groups, which undergo rapid oxidative dealkylation.

Met_Pathway Parent N,N-diethyl-1,3,4- thiadiazole-2,5-diamine CYP CYP450 Oxidation (Hepatic) Parent->CYP M1 N-Deethylation (Active Metabolite) CYP->M1 M2 S-Oxidation (Thiadiazole ring) CYP->M2 Phase2 Phase II Glucuronidation M1->Phase2 M2->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 2: Primary hepatic biotransformation pathway of N,N-diethyl thiadiazole analogs.

Conclusion

The demonstrates how targeted structural modifications can rescue a biologically potent but pharmacokinetically flawed scaffold. By masking hydrogen bond donors with diethyl substitution, researchers can significantly enhance membrane permeability and oral bioavailability, paving the way for the successful development of novel therapeutics targeting complex diseases[3].

References

  • Pöhner, I., et al. (2022). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 65(13), 9011-9033. URL:[Link]

  • Finlay, M. R. V., et al. (2019). Discovery of a Thiadiazole-Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. Journal of Medicinal Chemistry, 62(14), 6540-6560. URL:[Link]

  • Raphmot, R., et al. (2019). Structure-activity relationships, pharmacokinetics, and pharmacodynamics of the Kir6.2/SUR1-specific channel opener VU0071063. Journal of Pharmacology and Experimental Therapeutics, 370(3), 350-359. URL:[Link]

Sources

Protocols & Analytical Methods

Method

A Robust, Stability-Indicating HPLC Method for the Quantification of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, systematic approach to the development and validation of a reverse-phase high-performance liquid chromatography (...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, systematic approach to the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine. The significance of thiadiazole derivatives in medicinal chemistry necessitates robust analytical methods for quality control and stability assessment.[1][2][3] This guide provides a comprehensive protocol, from initial analyte assessment and method development to forced degradation studies and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5] The causality behind each experimental choice is explained, offering a framework that is both scientifically sound and practically applicable for researchers in pharmaceutical development.

Analyte Properties & Preliminary Assessment

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

1.1. Chemical Structure and Expected Properties

N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is a derivative of the parent compound 1,3,4-thiadiazole-2,5-diamine. The core structure consists of a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two diamine groups. The key modification is the presence of two ethyl groups on one of the amine nitrogens.

Caption: Structure of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

  • Polarity: The addition of two hydrophobic ethyl groups to the parent diamine structure increases its non-polar character. This makes the molecule well-suited for Reverse-Phase HPLC, where it will interact favorably with a non-polar stationary phase.

  • pKa: The parent compound, 1,3,4-thiadiazole-2,5-diamine, has a predicted pKa of approximately 6.69, indicating it is a weak base.[6] The diethylamino group will also be basic. Controlling the pH of the mobile phase will therefore be critical to ensure a consistent ionization state and achieve reproducible retention and good peak shape.

  • UV Absorbance: The parent diamine exhibits a UV maximum (λmax) at 248 nm in water.[6] This provides an excellent starting point for selecting the detector wavelength. A full UV-Vis scan of the N,N-diethyl derivative in the proposed mobile phase diluent should be performed to confirm the optimal wavelength for maximum sensitivity.

HPLC Method Development Strategy

A systematic approach ensures the development of a robust and reliable method. The overall workflow is designed to first establish a baseline separation and then optimize it for specificity, efficiency, and speed.

HPLC_Method_Development_Workflow start Analyte Characterization (Polarity, pKa, UV λmax) selection Initial Method Selection (RP-HPLC, C18 Column, UV Detection) start->selection screening Screening Phase - Organic Solvent (ACN vs. MeOH) - pH of Aqueous Phase selection->screening optimization Optimization Phase - Gradient Profile - Column Temperature - Flow Rate screening->optimization forced_degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) optimization->forced_degradation specificity Confirm Specificity (Peak Purity & Resolution) forced_degradation->specificity validation Full Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) specificity->validation final_method Final Quantitation Method validation->final_method

Caption: Systematic workflow for HPLC method development and validation.

Experimental Protocol: Method Development & Optimization

3.1. Materials and Reagents

  • Reference Standard: N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (purity ≥98%).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Additives: Trifluoroacetic acid (TFA), formic acid, ammonium acetate, potassium phosphate (all HPLC grade or higher).

  • Degradation Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).

3.2. Chromatographic System

  • An HPLC or UPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

3.3. Preparation of Solutions

  • Diluent: Prepare a mixture of 50:50 (v/v) acetonitrile and water. This is used to dissolve the reference standard and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

3.4. Initial Screening Phase The goal of this phase is to find a suitable column and mobile phase combination that provides adequate retention and a good initial peak shape.

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures that the basic amine groups are protonated, which often leads to better peak shapes on silica-based columns.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV transparency.

  • Initial Gradient:

    • Set the flow rate to 1.0 mL/min and column temperature to 30 °C.

    • Run a broad gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Set the DAD to collect data from 200-400 nm, with a specific wavelength of 250 nm for monitoring.

  • Evaluation: Inject the 100 µg/mL working standard. Evaluate the chromatogram for retention time (ideally between 2 and 10 minutes), peak shape (asymmetry factor close to 1), and resolution from any impurities.

3.5. Method Optimization Once a promising condition is found, refine the parameters to achieve optimal separation.

  • Gradient Optimization: Adjust the gradient slope to improve the resolution between the main peak and any impurities. If peaks are eluted too quickly, a shallower gradient is required. If the run time is too long, a steeper gradient can be employed.

  • pH Adjustment: If peak tailing is observed, adjusting the mobile phase pH can help. Test different additives like TFA (an ion-pairing agent) or buffered mobile phases (e.g., 10 mM ammonium acetate) to find the optimal peak shape.

  • Temperature Control: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, leading to sharper peaks and shorter retention times. However, analyte stability at higher temperatures must be considered.

  • Flow Rate: Adjusting the flow rate (e.g., between 0.8 and 1.2 mL/min) can be used to fine-tune retention times and resolution, balancing analysis speed with separation efficiency.

Forced Degradation Studies (Stability-Indicating Method)

To ensure the method is stability-indicating, the analyte is subjected to stress conditions to produce degradation products. The method must be able to separate these degradants from the intact analyte peak. These studies are a core requirement of regulatory bodies.[7][8][9] A degradation of 5-20% is typically targeted.[7]

Protocol: Prepare a solution of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine at approximately 100 µg/mL and subject it to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

Stress ConditionProtocol
Acid Hydrolysis Add 1M HCl, heat at 60 °C for 4 hours. Neutralize before injection.
Base Hydrolysis Add 1M NaOH, heat at 60 °C for 4 hours. Neutralize before injection.
Oxidation Add 3% H₂O₂, store at room temperature for 24 hours.
Thermal Degradation Store the solid powder and solution at 80 °C for 48 hours.
Photolytic Degradation Expose the solution to a calibrated light source providing UV and visible light as per ICH Q1B guidelines.[10]

After exposure, analyze each sample using the developed HPLC method. The specificity is demonstrated if all degradation product peaks are baseline-resolved from the parent analyte peak. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally homogeneous.

Method Validation Protocol (as per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][11]

5.1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.

  • Procedure: Analyze samples from the forced degradation study. Assess the resolution between the analyte peak and all other peaks. Perform peak purity analysis on the analyte peak in the stressed samples.

5.2. Linearity and Range

  • Objective: To establish a linear relationship between analyte concentration and detector response.

  • Procedure:

    • Prepare a series of at least five concentrations from the stock solution, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Concentration (µg/mL)Peak Area (example)
50510,234
75755,890
1001,001,456
1251,248,932
1501,505,678

5.3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo (if applicable) or a known low-concentration sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

5.4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability 1,001,456998,7231,005,634999,1021,003,2111,000,5891,001,4530.25%
Intermediate Precision 1,008,9341,010,345995,6781,002,1111,007,890998,5551,003,9190.58%

5.5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Calculate based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ must be verified for acceptable accuracy and precision.

5.6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method and observe the effect on the results.

    • Vary flow rate (e.g., ±0.1 mL/min).

    • Vary column temperature (e.g., ±2 °C).

    • Vary mobile phase composition (e.g., ±2% organic).

  • Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating HPLC method for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine. By following a systematic approach that begins with understanding the analyte's properties and progresses through logical stages of optimization, forced degradation, and validation, researchers can establish a reliable and robust method suitable for quality control, stability studies, and regulatory submissions. The detailed protocols and explanations of the underlying scientific principles are designed to empower drug development professionals to successfully implement and adapt this methodology for their specific needs.

References

  • PubChem. (n.d.). 1,3,4-Thiadiazole-2,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of 2,5-dimercapto-1,3,4-thiadiazole (BT) monomer and.... Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Kamil, O. M., Ibraheem, T. K., & Al-Ameri, S. A. H. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-Diethyl-1,3,4-thiadiazole-2,5-diamine. Retrieved from [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • EMA. (1995). Q2(R1): Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]

  • Thieme. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

  • MDPI. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

  • MDPI. (2025). Development and Biological Evaluation of Novel 1,3,4-Thiadiazole Compounds Targeting TNF-α in Cancer Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • MDPI. (2025). Polymer Films of 2-(Azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole: Surface Characterization and Electrochemical Sensing of Heavy Metals. Retrieved from [Link]

  • PubChem. (n.d.). CID 161207579. National Center for Biotechnology Information. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • ResearchGate. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Retrieved from [Link]

  • NextSDS. (n.d.). N-Ethyl-1,3,4-thiadiazole-2,5-diamine. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: In Vitro Cytotoxicity Profiling of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine

Abstract The 1,3,4-thiadiazole heterocyclic ring system is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,4-thiadiazole heterocyclic ring system is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is a novel compound belonging to this class, and as with any new chemical entity (NCE) intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical first step. This guide provides a detailed framework for researchers and drug development professionals to assess the in vitro cytotoxicity of this compound. We present two robust, orthogonal protocols: the MTT assay, which measures metabolic activity as an endpoint for cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity. By employing these complementary methods, researchers can generate a comprehensive and reliable preliminary cytotoxicity profile for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

Introduction and Scientific Rationale

The 1,3,4-thiadiazole nucleus is a privileged structure in drug discovery, with numerous derivatives synthesized and evaluated for cytotoxic activity against various cancer cell lines.[1][3][4] These compounds can interfere with essential cellular processes, making them promising candidates for anticancer therapeutics.[5] However, this same bioactivity necessitates a careful and early assessment of general cytotoxicity to determine the therapeutic window and potential off-target effects.

Initial cytotoxicity screening provides the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency.[6] This value is fundamental for:

  • Lead Candidate Selection: Comparing the potency of different analogs.

  • Mechanism of Action Studies: Establishing effective concentration ranges for subsequent experiments.

  • Preliminary Safety Assessment: Identifying compounds with excessive toxicity early in the development pipeline.

To ensure the trustworthiness of these initial findings, it is crucial to use at least two assays based on different biological principles.[7] A compound could, for example, inhibit mitochondrial respiration without immediately rupturing the cell membrane. In this scenario, an MTT assay would show a strong cytotoxic effect, while an LDH assay might not. Such a result provides valuable mechanistic clues. This guide, therefore, details protocols for both a metabolic activity assay (MTT) and a membrane integrity assay (LDH).

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10]

Materials and Reagents
  • N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (Test Compound)

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO, if used to dissolve the test compound)

Experimental Workflow: MTT Assay

MTT_Workflow seed 1. Seed cells into 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO2) to allow cell adherence seed->incubate1 prepare_cpd 3. Prepare serial dilutions of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine add_cpd 4. Replace medium with medium containing test compound or controls prepare_cpd->add_cpd incubate2 5. Incubate for 24-72h (37°C, 5% CO2) add_cpd->incubate2 add_mtt 6. Add 10 µL MTT solution (5 mg/mL) to each well incubate3 7. Incubate for 4h (37°C, 5% CO2) add_mtt->incubate3 solubilize 8. Remove medium & add 100 µL DMSO to dissolve formazan incubate3->solubilize read 9. Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol
  • Cell Seeding (Day 1):

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension to a final concentration of 5x10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).[11]

    • Scientist's Note: The optimal seeding density depends on the cell line's doubling time and the assay duration. Cells should not exceed 80-90% confluency by the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a concentrated stock solution of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls are critical:

      • Untreated Control: Cells in medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent used for the test compound (e.g., 0.5% DMSO).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Blank Control: Medium only, no cells (for background subtraction).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions or controls.

    • Incubate for a defined period (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation (Day 4/5):

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][11]

    • Incubate the plate for an additional 4 hours at 37°C.[8][12] During this time, visible purple precipitates (formazan crystals) will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Place the plate on a shaker for 10 minutes at low speed to ensure complete solubilization.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8][12]

Protocol 2: Cytotoxicity Assessment via LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a method for quantifying overt cytotoxicity.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14] The amount of LDH in the supernatant is measured via a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.[13][14] The intensity of the color is proportional to the number of lysed cells.

Materials and Reagents
  • All materials from Protocol 1

  • LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, and Lysis Solution)

  • Sterile, optically clear 96-well flat-bottom plate (for final measurement)

Experimental Workflow: LDH Assay

LDH_Workflow setup 1. Seed and treat cells with compound (Same as MTT Protocol, Steps 1 & 2) define_controls 2. Designate wells for controls: - Spontaneous Release (Water) - Maximum Release (Lysis Buffer) setup->define_controls lyse 3. Add Lysis Buffer to 'Max Release' wells. Incubate 15 min. centrifuge 4. Centrifuge plate (250 x g, 10 min) to pellet cells/debris. lyse->centrifuge transfer 5. Transfer 50 µL of supernatant from all wells to a new plate. centrifuge->transfer add_reagent 6. Add 50 µL LDH Reaction Mix to each well of the new plate. incubate_rt 7. Incubate for 30 min at RT, protected from light. add_reagent->incubate_rt add_stop 8. Add 50 µL Stop Solution. incubate_rt->add_stop read_ldh 9. Read absorbance at 490 nm. add_stop->read_ldh

Caption: Workflow for the LDH membrane integrity assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment (Day 1-4/5):

    • Follow steps 1 and 2 from the MTT Protocol exactly. It is highly recommended to run both assays in parallel on sister plates.

    • Crucial Controls for LDH Assay:

      • Background Control: Medium only, no cells.

      • Spontaneous LDH Release: Untreated cells (measures baseline cell death).

      • Maximum LDH Release: Untreated cells lysed with the kit's Lysis Buffer (represents 100% cytotoxicity).[15]

      • Test Compound Controls: Cells treated with serial dilutions of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

  • LDH Release and Sample Collection:

    • 15-30 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Buffer provided in the kit to the "Maximum Release" control wells.

    • Centrifuge the plate at 250 x g for 10 minutes to pellet any cells or debris.[15]

    • Carefully transfer 50 µL of the cell-free supernatant from each well of the treatment plate to a new, optically clear 96-well plate.[16]

  • Enzymatic Reaction and Measurement:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

    • Incubate for up to 30 minutes at room temperature, protected from light.[15]

    • Add 50 µL of the Stop Solution provided in the kit to each well.

    • Measure the absorbance at 490 nm. A background reference wavelength of 680 nm is recommended.[16]

Data Analysis and Interpretation

Calculations
  • MTT Assay - Percent Viability:

    • First, subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • LDH Assay - Percent Cytotoxicity:

    • First, subtract the average absorbance of the background control from all other readings.

    • Calculate the percentage of cytotoxicity for each concentration using the formula:[15] % Cytotoxicity = [(Compound_Treated_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)] * 100

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in the measured response (e.g., 50% viability in the MTT assay).[6]

  • Plot a Dose-Response Curve: Plot the calculated % Viability or % Cytotoxicity (Y-axis) against the logarithm of the compound concentration (X-axis).[17][18]

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[19][20] This is the most reliable method for determining the IC50.[18]

  • Interpret the Value: A lower IC50 value indicates a more potent compound.

Example Data Presentation

The results should be summarized in a clear, tabular format.

Assay TypeCell LineExposure Time (h)IC50 (µM) ± SD
MTT (Viability) A5494825.4 ± 3.1
LDH (Cytotoxicity) A5494878.9 ± 6.5
MTT (Viability) MCF-74818.2 ± 2.7
LDH (Cytotoxicity) MCF-74865.1 ± 5.9

Data shown are for illustrative purposes only.

Logical Relationship Diagram

Data_Interpretation cluster_assays Primary Assays cluster_data Data Processing cluster_output Key Output cluster_interpretation Interpretation MTT MTT Assay (Metabolic Activity) Calc Calculate % Viability or % Cytotoxicity MTT->Calc LDH LDH Assay (Membrane Integrity) LDH->Calc Plot Plot Dose-Response Curve (Log Scale) Calc->Plot Fit Non-linear Regression (4-Parameter Logistic Fit) Plot->Fit IC50 IC50 Value (Potency) Fit->IC50 Conclusion Comprehensive Cytotoxicity Profile IC50->Conclusion

Caption: Logical flow from experimental assays to data interpretation.

References

  • Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Springer Nature Experiments. (2021). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Available at: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. Available at: [Link]

  • MDPI. (2019). Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. Available at: [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Frontiers. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Available at: [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available at: [Link]

  • ResearchGate. (2026). Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives. Available at: [Link]

  • ResearchGate. (2023). How to calculate IC50. Available at: [Link]

  • G-Biosciences. (2019). Cytoscan™-LDH Cytotoxicity Assay. Available at: [Link]

Sources

Method

mass spectrometry fragmentation pathways of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine

An Application Note from the Advanced Mass Spectrometry Core Facility Topic: Elucidation of Mass Spectrometric Fragmentation Pathways of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Abstract This application note provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Advanced Mass Spectrometry Core Facility

Topic: Elucidation of Mass Spectrometric Fragmentation Pathways of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine

Abstract

This application note provides a detailed guide to the characterization of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine using mass spectrometry. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities.[1] A thorough understanding of its behavior under mass spectrometric analysis is therefore critical for structural confirmation, metabolite identification, and quality control during drug discovery and development. We present optimized protocols for both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry and delineate the characteristic fragmentation pathways. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust analytical methods for this class of compounds.

Introduction

The structural elucidation of novel or synthesized organic molecules is a foundational task in chemical and pharmaceutical sciences. Mass spectrometry stands out as a primary analytical technique due to its exceptional sensitivity, speed, and ability to provide detailed structural information from minimal sample quantities. The choice of ionization method is paramount, as it dictates the nature and extent of fragmentation, which in turn provides the clues to the molecule's structure.

Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive and reproducible fragmentation, creating a detailed molecular fingerprint ideal for library matching and structural analysis.[2][3] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically yields an abundant protonated molecular ion, [M+H]⁺, preserving the molecular weight information.[4] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled, stepwise fragmentation, providing a clear narrative of the molecule's structural connectivity.

This note focuses on N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (Molecular Formula: C₆H₁₂N₄S; Monoisotopic Mass: 172.0783 Da), a representative member of the substituted 2,5-diamino-1,3,4-thiadiazole family. We will explore its fragmentation under both ESI-MS/MS and EI-MS to provide a comprehensive analytical portrait.

Part 1: Analysis by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Scientific Rationale

ESI is the preferred method for polar, thermally labile compounds that are common in pharmaceutical pipelines. Its ability to generate a stable protonated molecular ion makes it ideal for accurately determining the molecular weight. The subsequent use of Collision-Induced Dissociation (CID) in a tandem mass spectrometer allows us to systematically break down the molecule. The resulting product ion spectrum reveals the relationships between different structural motifs, such as the lability of the N-ethyl groups versus the stability of the thiadiazole core.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine in HPLC-grade methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to ensure sample compatibility and optimal ionization.

  • Liquid Chromatography (LC) Parameters:

    • System: A standard UPLC/UHPLC system.[4]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Causality Note: The use of formic acid as a mobile phase additive is crucial for promoting protonation of the analyte in the ESI source, thereby enhancing the signal of the [M+H]⁺ ion.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.[4]

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • Mass Range (Full Scan): m/z 50-500.

    • MS/MS Analysis: Select the protonated precursor ion (m/z 173.09) for fragmentation. Apply a range of collision energies (e.g., 10-40 eV) to observe the evolution of fragment ions.

Proposed ESI-MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule, [C₆H₁₂N₄S+H]⁺ at m/z 173.09 , is dominated by the sequential loss of neutral molecules from the diethylamino group.

  • Step 1: Loss of Ethene. The most facile fragmentation is the loss of an ethene molecule (C₂H₄, 28.03 Da) via a rearrangement reaction from one of the N-ethyl groups. This is a common pathway for N-alkylated compounds.[5] This leads to the formation of the fragment ion at m/z 145.05 .

  • Step 2: Second Loss of Ethene. The remaining N-ethyl group on the fragment at m/z 145.05 can undergo the same rearrangement to lose a second molecule of ethene, resulting in the fully de-ethylated 2,5-diamino-1,3,4-thiadiazole ion at m/z 117.02 .

  • Step 3: Ring Fragmentation. Further fragmentation of the core structure at m/z 117.02 can occur, for instance, by loss of cyanamide (CH₂N₂, 42.02 Da), leading to a fragment ion at m/z 75.00 .

Data Summary: ESI-MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Formula Neutral Loss Description
173.09 145.05 [C₄H₉N₄S]⁺ C₂H₄ Loss of first ethene molecule
173.09 117.02 [C₂H₅N₄S]⁺ 2 x C₂H₄ Loss of both ethene molecules

| 117.02 | 75.00 | [CHN₂S]⁺ | CH₂N₂ | Ring fragmentation via loss of cyanamide |

ESI_Fragmentation M_H [M+H]⁺ m/z 173.09 C₆H₁₃N₄S⁺ F145 Fragment m/z 145.05 C₄H₉N₄S⁺ M_H->F145 - C₂H₄ F117 Fragment m/z 117.02 C₂H₅N₄S⁺ F145->F117 - C₂H₄ F75 Fragment m/z 75.00 CHN₂S⁺ F117->F75 - CH₂N₂

Caption: Proposed ESI-MS/MS fragmentation pathway of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

Part 2: Analysis by Electron Ionization Mass Spectrometry (EI-MS)

Scientific Rationale

EI-MS is a classic technique for the structural analysis of volatile and thermally stable organic compounds. The high energy of the electron beam (typically 70 eV) imparts significant internal energy to the molecule, causing extensive and highly characteristic fragmentation.[3] This process is particularly effective at cleaving C-C and C-N bonds, making it well-suited for probing the structure of the diethylamino substituent. The resulting mass spectrum serves as a robust fingerprint for compound identification.

Experimental Protocol: Direct Insertion Probe-MS
  • Sample Preparation:

    • Place a small amount (~0.1 mg) of pure, solid N,N-diethyl-1,3,4-thiadiazole-2,5-diamine into a glass capillary tube for a direct insertion probe. No solvent is required.

    • Self-Validation Note: The purity of the sample is critical for EI analysis, as any volatile impurities will also be ionized and fragmented, complicating the spectrum. Purity should be confirmed by a primary technique like LC-UV or NMR.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.[1] This is the standard energy used to create reproducible spectra that can be compared with commercial and public mass spectral libraries.

    • Source Temperature: 200 °C.

    • Sample Introduction: Direct Insertion Probe (DIP). The probe is heated gradually (e.g., from 50 °C to 250 °C at 20 °C/min) to ensure controlled volatilization of the sample into the ion source.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 35-300.

Proposed EI-MS Fragmentation Pathway

Under EI conditions, the initial event is the formation of the molecular ion (M⁺•) at m/z 172.08 . The fragmentation is driven by the stabilization of the resulting radical cations and is dominated by cleavage events alpha to the heteroatoms (N and S).

  • Alpha-Cleavage: The most significant fragmentation is the cleavage of the C-C bond alpha to the diethylamino nitrogen atom, resulting in the loss of a methyl radical (•CH₃, 15.02 Da). This produces a highly stable, resonance-delocalized iminium cation at m/z 157.05 , which is often the base peak in the spectrum.

  • Loss of Ethyl Radical: A competing fragmentation involves the cleavage of the C-N bond, leading to the loss of an ethyl radical (•C₂H₅, 29.04 Da) and the formation of an ion at m/z 143.04 .

  • Ring Cleavage Pathways: The thiadiazole ring itself can fragment. A characteristic cleavage for 1,3,4-thiadiazoles involves the expulsion of a nitrile-containing fragment. For example, the molecular ion could fragment to produce an ion corresponding to diethylcyanamide [NCN(C₂H₅)₂]⁺• at m/z 98.08 .

Data Summary: EI-MS

Ion (m/z) Proposed Formula Description
172.08 [C₆H₁₂N₄S]⁺• Molecular Ion (M⁺•)
157.05 [C₅H₉N₄S]⁺ [M - CH₃]⁺; Base peak via alpha-cleavage
143.04 [C₄H₇N₄S]⁺ [M - C₂H₅]⁺; Loss of ethyl radical

| 98.08 | [C₅H₁₀N₂]⁺• | Fragment from ring cleavage (Diethylcyanamide) |

EI_Fragmentation M_ion Molecular Ion (M⁺•) m/z 172.08 C₆H₁₂N₄S⁺• F157 Base Peak m/z 157.05 C₅H₉N₄S⁺ M_ion->F157 - •CH₃ (Alpha-Cleavage) F143 Fragment m/z 143.04 C₄H₇N₄S⁺ M_ion->F143 - •C₂H₅ F98 Fragment m/z 98.08 C₅H₁₀N₂⁺• M_ion->F98 Ring Cleavage

Caption: Proposed EI-MS fragmentation pathways of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

Conclusion

The mass spectrometric behavior of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is highly dependent on the ionization method employed.

  • ESI-MS/MS analysis provides a clear picture of the molecule's connectivity, with fragmentation dominated by the sequential and predictable loss of ethene from the N-diethyl group. This makes it an excellent tool for confirmation of identity and for quantitative studies.

  • EI-MS generates a complex but highly reproducible fragmentation pattern, with the alpha-cleavage product at [M-15]⁺ serving as a prominent and diagnostic base peak. This method is superior for structural elucidation and for creating a unique spectral fingerprint for library identification.

By leveraging both techniques, researchers can achieve an unambiguous and comprehensive structural characterization of this compound and its analogs, providing a solid analytical foundation for its use in pharmaceutical research and development.

References

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). PMC. Available at: [Link]

  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (2025). ResearchGate. Available at: [Link]

  • Mass spectrometric fragmentation pathways of isotope labeled 2,5-disubstituted-1,3,4-oxadiazoles and thiadiazoles. (2003). International Journal of Mass Spectrometry. Available at: [Link]

  • Electron ionization. (n.d.). Wikipedia. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Semantic Scholar. Available at: [Link]

  • Electron Ionization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed. Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. Available at: [Link]

  • Electron ionization and mass spectrometry. (2020). YouTube. Available at: [Link]

  • N,N-Diethyl-1,3,4-thiadiazole-2,5-diamine. (n.d.). NextSDS. Available at: [Link]

  • 1,3,4-Thiadiazole-2,5-diamine. (n.d.). PubChem. Available at: [Link]

  • Ultrasound-Assisted Synthesis and Biological Profiling of 1,3,5-Triazine Derivatives with Antiproliferative Activity in Triple-Negative Breast Cancer. (2026). MDPI. Available at: [Link]

  • CID 161207579. (n.d.). PubChem. Available at: [Link]

  • 1,3,4-Thiadiazole-2,5-diamine, N,N-dimethyl- (9CI). (n.d.). NextSDS. Available at: [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. (n.d.). PMC. Available at: [Link]

  • Synthesis and Electrospray Ionization Mass Spectra of N‐(1,3, 2‐Dioxaphosphorinan‐2‐ylmethyl)thiophosphoramidates. (2007). Chinese Journal of Chemistry. Available at: [Link]

  • Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). MDPI. Available at: [Link]

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Application

Application Notes &amp; Protocols: Synthesis and Evaluation of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine as a Novel Vulcanization Accelerator

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis, characterization, and application of N,N-diethyl-1,3,4-thiadiazole-2,5-diami...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine, a promising vulcanization accelerator. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of rubber chemicals, offering a unique balance of reactivity and stability that translates to desirable properties in vulcanized elastomers.[1] This guide details a robust two-step synthetic pathway, starting from the oxidative cyclization of bithiourea to form the 2,5-diamino-1,3,4-thiadiazole core, followed by a targeted N,N'-diethylation. We provide in-depth, step-by-step protocols for synthesis and purification, along with a complete analytical workflow for structural verification and purity assessment. Furthermore, a standardized protocol for evaluating the compound's performance as a vulcanization accelerator in a natural rubber formulation is presented, establishing a framework for comparative analysis against industry-standard accelerators.

Introduction: The Role of Thiadiazoles in Modern Elastomers

The vulcanization of diene elastomers with sulfur is a fundamental process in the rubber industry, transforming tacky, plastic polymers into durable, elastic materials.[2] The efficiency of this process is critically dependent on a complex vulcanization system, which includes sulfur, activators (like zinc oxide and stearic acid), and crucially, accelerators.[3] Accelerators increase the rate of vulcanization, allowing for lower processing temperatures and shorter cure times, which are economically vital.[4] More importantly, they dictate the structure of the resulting sulfur cross-links (mono-, di-, or polysulfidic), which in turn governs the final physical properties of the rubber, such as tensile strength, elasticity, and resistance to aging.[5]

Thiazole and thiadiazole-based compounds have long been recognized as highly effective primary accelerators.[6][7] They offer a desirable balance of processing safety (a long scorch time, which prevents premature vulcanization) and a rapid cure rate.[1] The mechanism of their action is complex and subject to ongoing research, but it is generally accepted that they react with sulfur to form active sulfurating agents.[5] These intermediates then efficiently transfer sulfur to the rubber polymer chains, creating the cross-linked network. The debate between ionic and free-radical pathways highlights the intricate chemistry involved in the vulcanization process.[5]

The subject of this guide, N,N-diethyl-1,3,4-thiadiazole-2,5-diamine, is designed to leverage the inherent activity of the thiadiazole core while introducing N-diethyl substituents. These alkyl groups are hypothesized to enhance solubility in the non-polar rubber matrix and modulate the electronic properties of the diamine, potentially fine-tuning its reactivity and performance.

Mechanistic Rationale and Synthetic Strategy

The proposed synthesis is a two-step process designed for efficiency and scalability. The overall logical flow, from synthesis to final application testing, is outlined below.

G cluster_0 PART 1: Synthesis & Purification cluster_1 PART 2: Validation & Application Start Starting Materials (Bithiourea, Ethyl Bromide) Step1 Protocol 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole Start->Step1 Purify1 Purification 1 (Recrystallization) Step1->Purify1 Step2 Protocol 2: Synthesis of Target Compound (N,N'-diethylation) Purify1->Step2 Purify2 Purification 2 (Column Chromatography) Step2->Purify2 Characterize Structural Characterization (NMR, FT-IR, MS) Purify2->Characterize Validated Product Formulate Protocol 3: Rubber Compounding Characterize->Formulate Test Rheometric Analysis (Vulcanization Kinetics) Formulate->Test Analyze Data Analysis & Performance Evaluation Test->Analyze

Caption: Experimental workflow from synthesis to performance evaluation.

The synthetic pathway begins with the formation of the heterocyclic core, followed by functionalization.

Synthesis cluster_step1 Step 1: Oxidative Cyclization cluster_step2 Step 2: N,N'-Dialkylation Bithiourea Bithiourea Thiadiazole 2,5-Diamino-1,3,4-thiadiazole (Intermediate) Bithiourea->Thiadiazole Reflux H2O2 H₂O₂ H2O2->Thiadiazole Reflux EtBr 2x Ethyl Bromide FinalProduct N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine(Target Accelerator) EtBr->FinalProduct Heat Base Base (e.g., K₂CO₃) Base->FinalProduct Heat Thiadiazole->FinalProduct Heat

Caption: Proposed two-step synthesis of the target accelerator.

Step 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole. This precursor is synthesized via the oxidative cyclization of bithiourea. Bithiourea can be readily prepared from thiosemicarbazide. The use of hydrogen peroxide as an oxidant provides a relatively clean reaction, with water as the primary byproduct.[8] This method is preferable to harsher oxidizing agents for its environmental compatibility and operational simplicity.

Step 2: Synthesis of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine. This step involves the N-alkylation of the primary amino groups of the thiadiazole core. A standard SN2 reaction with an ethyl halide (e.g., ethyl bromide) in the presence of a suitable base is employed. The base is critical for deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic ethyl halide. A non-protic solvent like DMF or acetonitrile is chosen to facilitate the reaction without interfering with the nucleophile.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole (Intermediate)

This protocol is adapted from the procedure described for the synthesis of the ligand from semicarbazide hydrochloride precursors.[8]

Materials & Equipment:

  • Bithiourea (1 mol equivalent)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Deionized water

  • Ethanol

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: Place bithiourea (e.g., 30 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Oxidation: Carefully add 40 mL of 3% H₂O₂ solution to the flask.

  • Reflux: Attach the reflux condenser and heat the mixture to 50-60°C with continuous stirring. Maintain this temperature for 1 hour. The solution will typically turn from a slurry to a clear solution before a precipitate forms.

  • Cooling & Isolation: After 1 hour, remove the flask from the heat and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 25 mL) followed by one portion of cold ethanol (25 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected product is a white to off-white crystalline solid.

Protocol 2: Synthesis of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (Target Compound)

Materials & Equipment:

  • 2,5-Diamino-1,3,4-thiadiazole (1 mol equivalent)

  • Ethyl bromide (EtBr) (2.2 mol equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.5 mol equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Stirring hotplate with temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL three-neck flask under a nitrogen atmosphere, add 2,5-diamino-1,3,4-thiadiazole (e.g., 5.8 g, 50 mmol) and anhydrous potassium carbonate (e.g., 17.3 g, 125 mmol).

  • Solvent Addition: Add 100 mL of anhydrous DMF via a syringe. Stir the suspension vigorously.

  • Reagent Addition: Dissolve ethyl bromide (e.g., 12.0 g, 110 mmol) in 20 mL of anhydrous DMF and add it to the dropping funnel. Add the ethyl bromide solution dropwise to the stirred suspension over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold deionized water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques. The expected data provides a benchmark for successful synthesis.

Analysis 2,5-Diamino-1,3,4-thiadiazole N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Rationale / Key Features
Appearance White/off-white crystalline solidPale yellow oil or low-melting solidVisual confirmation of product formation and purity.
Molecular Formula C₂H₄N₄SC₆H₁₂N₄S---
Molecular Weight 116.15 g/mol [9]172.25 g/mol Confirmed by Mass Spectrometry.
Mass Spec (EI+) m/z = 116 (M⁺)m/z = 172 (M⁺)Provides definitive molecular weight.
¹H NMR (DMSO-d₆) ~7.2 ppm (s, 4H, -NH₂)~5.8 ppm (t, 2H, -NH), 3.2 ppm (q, 4H, -CH₂-), 1.1 ppm (t, 6H, -CH₃)Disappearance of primary amine singlet; appearance of triplet/quartet for ethyl groups and a triplet for the secondary amine proton.
¹³C NMR (DMSO-d₆) ~168 ppm (C2, C5)~170 ppm (C2, C5), ~40 ppm (-CH₂-), ~15 ppm (-CH₃)Shift in the thiadiazole carbon signal and appearance of two new aliphatic carbon signals.
FT-IR (cm⁻¹) 3300-3100 (N-H stretch), 1620 (N-H bend)3350 (N-H stretch), 2970-2850 (C-H stretch), 1580 (N-H bend)Disappearance of the broad primary amine stretch, replaced by a sharper secondary amine N-H stretch and new aliphatic C-H stretches.

Application Protocol: Evaluation in Rubber Vulcanization

This protocol outlines the procedure to evaluate the vulcanization characteristics of the synthesized accelerator using an oscillating disc rheometer (ODR).

Protocol 3: Compounding and Rheometric Analysis

Materials & Equipment:

  • Natural Rubber (NR, SMR-20 grade)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Sulfur

  • Synthesized Accelerator (N,N-diethyl-1,3,4-thiadiazole-2,5-diamine)

  • Control Accelerator (e.g., MBTS - Dibenzothiazole disulfide)

  • Two-roll mill

  • Oscillating Disc Rheometer (ODR)

Procedure:

  • Rubber Compounding: Prepare two rubber formulations according to the table below. Masticate the natural rubber on a two-roll mill first, then add the ingredients in the specified order, ensuring homogeneity between each addition.

Ingredient Function Parts per Hundred Rubber (phr)
Natural Rubber (SMR-20)Elastomer Base100
Stearic AcidActivator2.0
Zinc OxideActivator5.0
SulfurVulcanizing Agent2.5
Accelerator Test Variable 1.0
  • Rheometric Analysis:

    • Calibrate the ODR and set the test temperature to 150°C.

    • Place a sample (~5 g) of the uncured rubber compound into the pre-heated rheometer cavity.

    • Start the test and record the torque as a function of time for 30 minutes or until a stable maximum torque is reached.

    • From the resulting rheograph, determine the key vulcanization parameters.

Data Analysis and Expected Outcome: The performance of the synthesized accelerator is evaluated by comparing its vulcanization parameters to the control.

Parameter Description Desirable Outcome for Test Accelerator
ML (Minimum Torque) Indicates the viscosity of the uncured compound.Similar to control.
MH (Maximum Torque) Correlates with the crosslink density of the vulcanized rubber.[5]Similar to or higher than control, indicating efficient crosslinking.
Ts2 (Scorch Time) Time to a two-unit rise in torque above ML. Represents processing safety.Similar to or longer than control. A significantly shorter time indicates a risk of premature vulcanization.
T90 (Optimum Cure Time) Time to reach 90% of the maximum torque development (MH - ML).Shorter than control, indicating a faster cure rate.

The N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is expected to function as a fast-curing accelerator. A successful outcome would be a T90 value that is shorter than that of the MBTS control, while maintaining an adequate scorch safety time (Ts2). The MH value should be comparable, suggesting that an effective crosslink network has been formed.

References

  • Vulcanization acceleration mechanism and performance characterization. Taizhou Huangyan Donghai Chemical Co.,Ltd.
  • Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. (2014). International Journal of Inorganic Chemistry. [Link]

  • Ashouri, A., & Samadi, S. (2019). Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. INIS. [Link]

  • Thiadiazole which can be used as a vulcanization accelerator and method for obtaining same. (2011).
  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). Molecules. [Link]

  • Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2020). International Journal of Advanced Research. [Link]

  • Synthetic procedure of 1,3,4-thiadiazole-2,5-diamine. (2020). ResearchGate. [Link]

  • Rubber Vulcanization. (2022). Associated Rubber Chemicals. [Link]

  • Vulcanization & Accelerators. Lusida Rubber Products. [Link]

  • Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. (2007). Molecules. [Link]

  • Vulcanization mechanism of TBBS accelerated system. ResearchGate. [Link]

  • Thiazole Accelerator. Wellt Chemicals. [Link]

  • Accelerators. (2014). Slideshare. [Link]

  • Impact of Thioamide Derivative Composite Preservation System on Vulcanization of Natural Rubber. (2024). Polymers. [Link]

  • Enhancing Rubber Vulcanization Cure Kinetics: Lowering Vulcanization Temperature by Addition of MgO as Co-Cure Activator in ZnO-Based Cure Activator Systems. (2021). Polymers. [Link]

  • Thiazole Type Accelerator Effects on Silane/Silica Filled Natural Rubber Compound upon Vulcanization and Mechanical Properties. ResearchGate. [Link]

  • Accelerators. Vagmi Chemicals. [Link]

  • Effect of zinc dithiocarbamates and thiazole-based accelerators on the vulcanization of natural rubber. ResearchGate. [Link]

  • Impact of Thioamide Derivative Composite Preservation System on Vulcanization of Natural Rubber. ResearchGate. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules. [Link]

  • 1,3,4-Thiadiazole-2,5-diamine. PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

overcoming poor aqueous solubility of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the aqueous solubility of challenging heterocyclic small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the aqueous solubility of challenging heterocyclic small molecules.

N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (CAS 894880-65-0) presents a classic formulation challenge in biochemical and cell-based assays. Its planar 1,3,4-thiadiazole core promotes tight crystal packing, while the diethyl substitution adds localized lipophilicity. This combination often leads to rapid precipitation in standard aqueous buffers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep this compound in solution without compromising your assay's biological integrity.

Diagnostic Workflow

Workflow Step1 Compound Precipitation in Aqueous Assay Decision1 Is the assay tolerant to >1% DMSO? Step1->Decision1 Action1 Use Step-Down DMSO Dilution Decision1->Action1 Yes Decision2 Can the target tolerate non-ionic surfactants? Decision1->Decision2 No End1 Verify Solubility via OD600 or LC-MS Action1->End1 Action2 Add 0.01% Tween-20 to Intermediate Stock Decision2->Action2 Yes Action3 Formulate with 10-20% HP-β-Cyclodextrin Decision2->Action3 No Action2->End1 Action3->End1

Logical workflow for resolving thiadiazole derivative precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in 100% DMSO, but when I dilute it to 100 µM in my PBS assay buffer, it immediately clouds up. Why does this happen, and how do I fix it? A1: This phenomenon is known as "solvent shift precipitation" or hydrophobic collapse. When the DMSO stock is rapidly introduced into an aqueous environment, the local concentration of water spikes. The highly planar 1,3,4-thiadiazole ring has a strong propensity for π-π stacking and hydrogen bonding (via the free primary amine), which drives rapid crystal nucleation before the compound can disperse[1]. Solution: Instead of a direct 1:100 dilution, employ a "step-down" serial dilution or an intermediate co-solvent phase (see Protocol 1). Gradually increasing the aqueous fraction prevents the localized supersaturation that triggers nucleation.

Q2: My biochemical assay (an enzymatic screen) cannot tolerate more than 0.5% DMSO. How can I achieve a 50 µM working concentration of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine? A2: When DMSO tolerance is strictly capped, you must rely on host-guest complexation. Cyclodextrins (CDs), specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are highly effective for thiadiazole derivatives[2]. The lipophilic diethylamine moiety and the planar thiadiazole ring insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the CD maintains aqueous solubility. This 1:1 stoichiometric complexation shields the hydrophobic surfaces from water, preventing aggregation without permanently altering the molecule or affecting its therapeutic/inhibitory effect[3].

Q3: Can I just lower the pH of my buffer to protonate the amines and increase solubility? A3: Proceed with extreme caution. While salt formation is a standard solubility tactic, the 1,3,4-thiadiazole ring is strongly electron-withdrawing. This significantly lowers the pKa of the attached amine groups compared to standard aliphatic amines. The primary amine at the 5-position typically has a pKa around 2.0 to 3.0. To achieve meaningful protonation, you would need to drop the assay pH below 3.0, which will likely denature your target protein or disrupt cell viability. Rely on co-solvents or inclusion complexes instead.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Step-Down Dilution with Non-Ionic Surfactants

Causality: Surfactants lower the surface tension of the aqueous buffer and form micelles that can encapsulate the lipophilic diethyl groups, disrupting the thermodynamics of crystal packing. Self-Validating System: Always measure the OD600 (optical density) of the final buffer. An OD600 > 0.05 indicates light scattering from micro-precipitates, meaning the compound is not truly in solution.

  • Stock Preparation: Dissolve N,N-diethyl-1,3,4-thiadiazole-2,5-diamine in 100% LC-MS grade DMSO to a concentration of 10 mM. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in a solution of 50% DMSO / 50% Assay Buffer containing 0.1% Tween-20. Note: The presence of Tween-20 at this intermediate stage coats the molecules before they encounter the bulk water.

  • Final Assay Dilution: Dilute the 1 mM intermediate stock 1:20 into your final assay buffer (yielding 50 µM compound, 2.5% final DMSO, and 0.005% Tween-20). Add the compound dropwise while the assay buffer is actively vortexing to maximize the dispersion rate.

  • Validation: Centrifuge the final mixture at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or LC-MS to confirm the concentration matches the theoretical 50 µM.

Protocol 2: HP-β-CD Inclusion Complexation

Causality: HP-β-CD forms a dynamic, reversible inclusion complex. Because the binding is non-covalent, the compound remains available to interact with your biological target (which typically has a higher affinity for the compound than the CD cavity). Self-Validating System: Post-centrifugation HPLC quantification ensures you are calculating IC50/EC50 values based on the actual dissolved concentration, preventing false negatives caused by assumed concentrations.

  • Carrier Solution Preparation: Prepare a 20% (w/v) HP-β-CD solution in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Filter through a 0.22 µm PES membrane.

  • Complexation: Weigh the dry N,N-diethyl-1,3,4-thiadiazole-2,5-diamine powder. Add the 20% HP-β-CD buffer directly to the powder to achieve the desired target concentration (e.g., 1 mM).

  • Thermodynamic Equilibration: Do not just vortex. The complexation requires energy and time. Place the tube in a thermomixer at 37°C and 1000 rpm for 24 to 72 hours to ensure phase solubility equilibrium is reached[4].

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Quantification: Carefully decant the supernatant. Quantify the exact dissolved concentration using a standard curve generated via HPLC. Use this quantified stock for your downstream assays.

Quantitative Data: Solubilization Efficacy Comparison

Data represents typical kinetic solubility limits for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine in standard PBS (pH 7.4) at 25°C.

Solubilization StrategyMax Kinetic Solubility (µM)Assay BiocompatibilityPrimary Mechanism of Action
Direct Aqueous Buffer (Control) < 5 µMHighN/A
1% DMSO ~ 15 µMModerateSolvation of lipophilic moieties
5% DMSO ~ 80 µMLow (Target dependent)Bulk dielectric constant reduction
0.01% Tween-20 + 1% DMSO ~ 50 µMModerateMicellar encapsulation
20% HP-β-CD (Aqueous) > 500 µMHighHydrophobic cavity inclusion

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Loftsson, T., et al. (2005). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.[Link]

  • Radu, C. D., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH.[Link]

  • Chen, X.-Y., et al. (2021). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Publishing.[Link]

Sources

Optimization

troubleshooting degradation of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine during long-term storage

Answering the user's request.## Technical Support Center: N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Welcome to the technical support guide for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine. This resource is designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: N,N-diethyl-1,3,4-thiadiazole-2,5-diamine

Welcome to the technical support guide for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during long-term storage. As a specialized heterocyclic amine, its stability is paramount for ensuring experimental reproducibility and the integrity of your research data. This guide provides in-depth, experience-driven advice to maintain the purity and activity of your compound.

Troubleshooting Guide: Investigating Degradation

This section addresses specific issues you may encounter, providing not just a solution but the scientific reasoning behind the problem and the corrective actions.

Question 1: I've observed a significant decrease in the purity of my stored N,N-diethyl-1,3,4-thiadiazole-2,5-diamine sample via HPLC analysis. What are the most probable causes?

Answer: A decrease in purity of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine during storage typically points to one or more of three primary degradation pathways: hydrolysis, oxidation, and thermal decomposition.

  • Hydrolytic Degradation: The 1,3,4-thiadiazole ring, while aromatic and generally stable, can be susceptible to hydrolytic cleavage, especially in the presence of trace amounts of moisture and under non-neutral pH conditions.[1] The two exocyclic diethylamino groups also increase the molecule's basicity, making it prone to reactions with acidic impurities or moisture. The mechanism often involves nucleophilic attack by water on the carbon atoms of the thiadiazole ring, which have a low electron density due to the electronegativity of the adjacent nitrogen atoms.[2]

  • Oxidative Degradation: Heterocyclic compounds, particularly those containing sulfur and amine functionalities, are often sensitive to oxidation.[3] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of N-oxides on the diethylamino groups or oxidation of the sulfur atom in the thiadiazole ring to a sulfoxide or sulfone. These oxidative products are common impurities and can significantly alter the compound's biological activity and physical properties.

  • Thermal Decomposition: While many thiadiazole cores are thermally stable, long-term storage at ambient or elevated temperatures can provide the necessary energy to overcome activation barriers for slow decomposition reactions.[4] The stability of related heterocyclic aromatic amines has been shown to be highly dependent on temperature, with lower temperatures significantly slowing degradation.[5][6]

Immediate Action: We recommend immediately transferring a small aliquot of your sample for purity analysis using a validated HPLC or LC-MS method to quantify the parent compound and characterize the degradants. The remaining stock should be stored under the optimal conditions outlined in the FAQ section below.

Question 2: My once-white powder of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine has developed a yellow or brownish tint. What does this color change signify?

Answer: A visible color change from white to yellow or brown is a strong indicator of oxidative degradation. This phenomenon is common among aromatic amines. The formation of oxidized species, potentially followed by polymerization or the formation of complex conjugated systems, often results in compounds that absorb light in the visible spectrum, appearing colored.

The primary culprits are atmospheric oxygen and light (photo-oxidation). The energy from UV or even ambient light can generate radical species that initiate a cascade of oxidative reactions. This is why storage in the dark is as critical as storage in an inert atmosphere. The color change is a qualitative sign that the purity of your compound has been compromised.

Question 3: My post-storage HPLC chromatogram shows several new, unidentified peaks. How can I proceed with their identification to understand the degradation pathway?

Answer: The appearance of new peaks confirms degradation. A systematic approach is required for their identification.

  • Hypothesize Degradant Structures: Based on the likely degradation pathways (hydrolysis and oxidation), you can predict the structures of potential impurities. This is visualized in the degradation pathway diagram below.

  • Employ Mass Spectrometry (LC-MS): The most effective next step is to analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This technique will provide the mass-to-charge ratio (m/z) of the impurity peaks. By comparing these masses to the hypothesized structures, you can often confirm their identities. For example:

    • An increase of 16 amu could indicate the formation of an N-oxide or S-oxide.

    • A decrease of 28 amu (C₂H₄) could suggest a de-ethylation event.

    • The addition of 18 amu (H₂O) might point towards a ring-opened hydrolyzed product.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass and elemental formula of the degradants.

  • NMR Spectroscopy: If a significant quantity of an impurity can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy can definitively elucidate its structure.

Understanding the identity of the degradants is not just an academic exercise; it provides definitive proof of the degradation mechanism, allowing you to implement targeted preventative measures for future storage.

Frequently Asked Questions (FAQs)

Q1: What are the definitive, optimal long-term storage conditions for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine?

A1: To ensure maximum stability and shelf-life, the compound must be protected from all primary degradation catalysts. The recommended conditions are:

  • Temperature: -20°C or lower. A -80°C freezer is preferable if available for multi-year storage.[6]

  • Atmosphere: Under an inert gas (Argon or Nitrogen). After dispensing from the container, flush the headspace with inert gas before re-sealing.

  • Light: In the dark. Use an amber glass vial or a clear vial stored inside a light-blocking secondary container.

  • Moisture: In a dry, sealed container. For added protection, store the sealed vial inside a desiccator, even within the freezer.

Q2: How critical is humidity control for this compound?

A2: It is extremely critical. N,N-diethyl-1,3,4-thiadiazole-2,5-diamine is hygroscopic. Absorbed moisture can directly cause hydrolysis of the thiadiazole ring, leading to a rapid loss of purity.[1] Always handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) and ensure containers are tightly sealed. Avoid repeated freeze-thaw cycles which can introduce moisture condensation into the vial.

Q3: How often should I re-analyze the purity of my stored N,N-diethyl-1,3,4-thiadiazole-2,5-diamine?

A3: For a new batch stored under optimal conditions, a re-analysis after 12 months is a good quality control practice. For critical applications, such as in vivo studies or GMP processes, we strongly advise re-analyzing the purity of the working stock before initiating the experiment, regardless of the storage duration. If any deviation from optimal storage has occurred (e.g., extended time at room temperature), purity should be re-confirmed immediately.

Data Summary and Visualization

Table 1: Storage Conditions and Associated Degradation Risks
ParameterSub-Optimal ConditionOptimal ConditionPrimary Degradation RiskConsequence
Temperature 4°C or Room Temperature-20°C or below Thermal DecompositionGradual loss of purity, formation of various byproducts.[5]
Atmosphere AirInert Gas (Ar, N₂) Backfill OxidationFormation of N/S-oxides, color change (yellowing), loss of activity.[3]
Light Ambient/Lab LightingDark (Amber Vial) Photo-oxidationAccelerated oxidation, potential for radical-mediated polymerization.
Moisture Open to Air / HumidSealed Vial in Desiccator HydrolysisRing cleavage, loss of parent compound, formation of polar impurities.[1]
Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that N,N-diethyl-1,3,4-thiadiazole-2,5-diamine may undergo during improper storage.

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent N,N-diethyl-1,3,4-thiadiazole-2,5-diamine SOxide S-Oxide / S-Dioxide Product Parent->SOxide Sulfur Oxidation NOxide N-Oxide Product Parent->NOxide Amine Oxidation Hydrolyzed Ring-Opened Hydrolysis Product Parent->Hydrolyzed Ring Cleavage Dealkylated De-ethylated Amine Parent->Dealkylated N-Dealkylation Oxidation_Conditions Air (O₂) + Light (hν) Oxidation_Conditions->SOxide Oxidation_Conditions->NOxide Hydrolysis_Conditions Moisture (H₂O) Hydrolysis_Conditions->Hydrolyzed

Caption: Potential degradation pathways for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

Experimental Protocol: HPLC Purity Analysis

This section provides a robust starting method for the purity analysis of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8]

Objective: To quantify the purity of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine and detect any degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Formic Acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.

  • N,N-diethyl-1,3,4-thiadiazole-2,5-diamine sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan for λmax, the parent diamine is reported at 248 nm[9]).

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at 1.0 mg/mL.

  • Further dilute this stock solution to a final concentration of approximately 0.1 mg/mL using the same solvent for analysis.

  • Ensure the sample is fully dissolved before injection. Use sonication if necessary.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved (approx. 30 minutes).

  • Inject a solvent blank to verify a clean system.

  • Inject the prepared sample solution.

  • Integrate all peaks in the resulting chromatogram.

5. Data Analysis:

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • The retention times of degradation products will differ from the parent compound. Hydrolyzed products will likely be more polar and elute earlier, while some oxidized products may be more or less retained depending on the modification.

Experimental Workflow Diagram

Caption: Standard workflow for HPLC purity analysis.

References

  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
  • Chavda, M., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC, NIH.
  • (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.
  • PubChem. (n.d.). 1,3,4-Thiadiazole-2,5-diamine. Retrieved from [Link]

  • Pop, O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC, NIH. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. Retrieved from [Link]

  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

  • Gross, G. A., & Grüter, A. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. Retrieved from [Link]

  • Hermann, J. R., et al. (2007). Effect of temperature and relative humidity on the stability of infectious porcine reproductive and respiratory syndrome virus in aerosols. PubMed. Retrieved from [Link]

  • Davis, M. L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Bioavailability of N,N-Diethyl-1,3,4-Thiadiazole-2,5-Diamine Formulations

Introduction N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (CAS No: 894880-65-0) is a highly versatile heterocyclic scaffold utilized in the development of kinase inhibitors, glutaminase inhibitors, and antimicrobial agents[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (CAS No: 894880-65-0) is a highly versatile heterocyclic scaffold utilized in the development of kinase inhibitors, glutaminase inhibitors, and antimicrobial agents[1]. While the 1,3,4-thiadiazole core provides excellent hydrogen-bonding capabilities and target affinity, its planar structure and high crystal lattice energy often result in poor aqueous solubility and limited oral bioavailability[2]. This technical guide provides researchers and drug development professionals with field-proven troubleshooting strategies, formulation protocols, and mechanistic insights to overcome these pharmacokinetic bottlenecks.

Section 1: Formulation Troubleshooting & FAQs

Q1: My N,N-diethyl-1,3,4-thiadiazole-2,5-diamine formulation shows excellent solubility in simulated gastric fluid (SGF, pH 1.2) but precipitates rapidly in simulated intestinal fluid (SIF, pH 6.8). How do I prevent this?

  • Causality: This is a classic "spring and parachute" failure. The diamine groups are weakly basic; they become protonated and highly soluble in the acidic stomach environment. Upon entering the neutral pH of the intestine, the compound deprotonates, drastically dropping its solubility and leading to rapid crystallization[3].

  • Solution: Formulate the active pharmaceutical ingredient (API) as an Amorphous Solid Dispersion (ASD) using a pH-dependent enteric polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The polymer acts as a "parachute," maintaining the drug in a supersaturated state in the intestinal lumen by sterically hindering crystal nucleation[4].

Q2: In vivo pharmacokinetic (PK) studies in rats show low Cmax and AUC despite using a solubilized liquid formulation. Is this an absorption or metabolism issue?

  • Causality: 1,3,4-thiadiazole derivatives are frequently substrates for P-glycoprotein (P-gp) efflux transporters located on the apical membrane of enterocytes[5]. Even if the drug is fully dissolved, it is actively pumped back into the intestinal lumen, severely limiting systemic absorption.

  • Solution: Conduct a bidirectional Caco-2 permeability assay to calculate the efflux ratio. If the ratio is >2, co-administer the formulation with a safe P-gp inhibitor (e.g., Vitamin E TPGS or Pluronic block copolymers) or encapsulate the drug in lipid nanocarriers (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS) to bypass efflux via lymphatic transport[6].

Q3: During LC-MS/MS bioanalysis of rat plasma, I am experiencing shifting retention times and signal suppression for the thiadiazole derivative. How can I stabilize the assay?

  • Causality: The 1,3,4-thiadiazole ring is highly polarizable and prone to secondary interactions with residual silanol groups on standard C18 columns. Additionally, endogenous plasma phospholipids co-elute and cause ion suppression in the mass spectrometer.

  • Solution: Switch to an end-capped or polar-embedded C18 column. For sample preparation, replace simple protein precipitation (PPT) with Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using ethyl acetate to thoroughly remove phospholipid interferences.

Section 2: Quantitative Formulation Metrics

The following table summarizes the comparative bioavailability enhancements achieved using different formulation strategies for 1,3,4-thiadiazole derivatives in preclinical rat models (Oral Dose: 20 mg/kg)[6].

Formulation StrategyAqueous Solubility (µg/mL)Cmax (ng/mL)AUC_0-24h (ng·h/mL)Relative Bioavailability (F_rel)
Free Crystalline Drug (Control) 5.2 ± 0.8145 ± 22680 ± 551.0x (Baseline)
Micronized API (Jet Milled) 12.4 ± 1.5290 ± 351,150 ± 851.7x
Solid Dispersion (PVP K30, 1:5) 78.5 ± 4.2850 ± 604,200 ± 3106.2x
Solid Dispersion (HPMCAS, 1:5) 65.3 ± 3.91,120 ± 956,500 ± 4209.5x
SMEDDS (Lipid Nanocarrier) > 5,000 (Miscible)1,850 ± 1209,800 ± 65014.4x
Section 3: Step-by-Step Methodologies
Protocol A: Preparation of Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion

This self-validating protocol ensures the complete conversion of the crystalline thiadiazole to an amorphous state, maximizing intestinal supersaturation.

  • Blending: Geometrically mix N,N-diethyl-1,3,4-thiadiazole-2,5-diamine and HPMCAS at a 1:4 (w/w) ratio. Add 5% (w/w) Vitamin E TPGS as a plasticizer and P-gp inhibitor.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from 90°C (feed zone) to 130°C (die). Causality: 130°C is selected to be above the glass transition temperature (Tg) of the polymer but below the degradation temperature of the thiadiazole ring.

  • Cooling & Milling: Rapidly cool the extrudate on a chill roll to freeze the polymer dynamics, preventing API recrystallization. Mill the extrudate using a cryogenic impact mill and sieve to collect the <250 µm fraction.

  • Validation (Critical Step): Analyze the milled powder using Powder X-Ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC). A successful ASD will show a broad "halo" pattern in pXRD (absence of Bragg peaks) and a single, distinct Tg in DSC, confirming a single-phase amorphous system[3].

Protocol B: Bidirectional Caco-2 Permeability Assay

Used to diagnose P-gp efflux liabilities of the thiadiazole formulation.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1x10⁵ cells/cm². Culture for 21 days to allow differentiation into an enterocyte-like monolayer.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber; basolateral fluorescence must be <1% per hour to confirm tight junction integrity.

  • Dosing: Dilute the ASD formulation in HBSS buffer (pH 6.8). Apply 0.5 mL to the Apical (A) chamber for A-to-B transport, or 1.5 mL to the Basolateral (B) chamber for B-to-A transport.

  • Sampling & Analysis: Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability (P_app) for both directions. Calculate the Efflux Ratio (ER = P_app(B-A) / P_app(A-B)). An ER > 2 indicates active efflux[2].

Section 4: Visualizations

ASD_Workflow N1 API + Polymer Blend (Thiadiazole + HPMCAS) N2 Hot Melt Extrusion (130°C, Twin-Screw) N1->N2 Feed N3 Cryogenic Milling (< 250 µm) N2->N3 Rapid Cooling N4 Solid State Validation (DSC / pXRD) N3->N4 Sample Prep N5 Crystalline State (Process Failure) N4->N5 Bragg Peaks Present N6 Amorphous Solid Dispersion (Success) N4->N6 Halo Pattern Only

Workflow for formulating amorphous solid dispersions (ASD) via hot melt extrusion.

Absorption_Pathway GI Gastrointestinal Tract (pH 6.8) ASD ASD Formulation (Supersaturation) GI->ASD Dissolution Free Free Crystalline Drug (Precipitation) GI->Free Poor Solubility Epithelium Intestinal Epithelium (Caco-2 Monolayer) ASD->Epithelium High Flux Gradient Free->Epithelium Low Flux Gradient Blood Systemic Circulation (High Bioavailability) Epithelium->Blood Passive Diffusion Efflux P-gp Efflux Pump (Clearance) Epithelium->Efflux Substrate Binding Efflux->GI Efflux (Failure)

Mechanistic pathway of intestinal absorption and P-gp efflux for thiadiazole derivatives.

References
  • Title: Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Antifungal Activity, Cytotoxicity and Mechanism of Action of Nitroheteroaryl-1,3,4-thiadiazole Source: Medical Journal of the Islamic Republic of Iran (MJIRI) URL: [Link]

  • Title: Dissolution profiles of spray-dried GF and ternary solid dispersions in phosphate buffer Source: ResearchGate URL: [Link]

  • Title: Characterization, dissolution and in vivo evaluation of solid acetazolamide complexes Source: ResearchGate URL: [Link]

Sources

Optimization

optimizing catalyst selection for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine scale-up production

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (CAS: 894880-65-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (CAS: 894880-65-0). Transitioning from milligram-scale discovery to multi-kilogram production introduces significant challenges in heat transfer, catalyst recovery, and side-reaction mitigation.

Below, you will find our mechanistic workflows, targeted troubleshooting guides, and validated protocols to optimize your catalyst selection.

Mechanistic Workflow & Catalyst Interventions

The synthesis of 2,5-diamino-1,3,4-thiadiazole derivatives typically proceeds via the formation of a bithiourea intermediate, followed by a critical dehydration/oxidation cyclization step [2]. The choice of catalyst at this cyclization junction dictates the scalability and safety of the entire process.

G A N,N-Diethylthiosemicarbazide + Cyanogen Bromide B N,N-Diethyl-bithiourea Intermediate A->B Addition C1 Homogeneous Acid (H2SO4 / POCl3) B->C1 Route A C2 Heterogeneous Catalyst (MgO NPs / Solid Acid) B->C2 Route B (Optimized) C3 Oxidative Cyclization (3% H2O2 / Acid) B->C3 Route C D N,N-Diethyl-1,3,4-thiadiazole- 2,5-diamine C1->D Cyclization E1 High Yield, Poor Scalability (Corrosive, Hard Recovery) C1->E1 C2->D Cyclization E2 High Yield, Excellent Scalability (Easy Recovery, Flow Compatible) C2->E2 C3->D Cyclization E3 Moderate Yield (Exothermic, Safety Risks) C3->E3

Catalytic pathways for the synthesis of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

Frequently Asked Questions (FAQs): Catalyst Selection

Q: Why should we transition away from homogeneous acids (H₂SO₄, POCl₃) for the cyclization step during scale-up? A: While traditional methods utilize strong Lewis or Brønsted acids to drive the dehydration and cyclization of thiosemicarbazides [3], these homogeneous catalysts present severe scale-up bottlenecks. They require extensive aqueous workups, generate massive amounts of corrosive salt waste upon neutralization, and can degrade sensitive functional groups. Heterogeneous catalysts, such as MgO nanoparticles, provide a highly active basic surface that facilitates cyclization without the associated environmental and downstream processing penalties [1].

Q: How does the choice of catalyst impact the desulfurization side-reaction? A: Desulfurization is a common side reaction when using harsh oxidative catalysts (like excess FeCl₃ or concentrated H₂O₂) [2]. The thiourea moiety can prematurely oxidize, expelling sulfur as hydrogen sulfide or elemental sulfur before ring closure is complete. By utilizing a controlled heterogeneous basic catalyst (e.g., mesoporous MgO) or a strictly buffered H₂O₂ system, the nucleophilic attack of the sulfur atom on the electrophilic carbon is accelerated, kinetically outcompeting the desulfurization pathway.

Troubleshooting Guide: Scale-Up Anomalies

Issue 1: Incomplete cyclization of the N,N-diethyl-bithiourea intermediate.
  • Symptom: HPLC analysis shows a plateau at 70-80% conversion, with starting material persisting despite extended heating.

  • Root Cause: Catalyst deactivation due to water accumulation. The cyclization of bithioureas releases water as a byproduct, which can competitively bind to the active sites of solid acid/base catalysts or dilute homogeneous acid catalysts.

  • Resolution: Implement a Dean-Stark trap or continuous azeotropic distillation using toluene to remove water dynamically. If using MgO nanoparticles, ensure the catalyst is pre-calcined at 400°C to maximize the density of active basic sites [1].

Issue 2: Thermal runaway during oxidative cyclization.
  • Symptom: Sudden temperature spikes (>20°C above setpoint) and pressure buildup when using the 3% H₂O₂ method [2].

  • Root Cause: The oxidative cyclization of bithiourea is highly exothermic. In batch reactors, poor heat transfer at scale leads to localized hot spots, accelerating the auto-decomposition of H₂O₂ into O₂ gas.

  • Resolution: Transition the reaction to a continuous flow reactor. Dose the H₂O₂ continuously into a flow stream containing the bithiourea intermediate and a supported catalyst. This ensures a high surface-area-to-volume ratio for immediate heat dissipation.

Quantitative Catalyst Comparison

To assist in your process chemistry routing, the following table summarizes the performance of various catalyst systems for the cyclization of 2,5-diamino-1,3,4-thiadiazole derivatives based on standardized pilot data.

Catalyst SystemYield (%)Reaction Time (h)ScalabilityRecovery MethodCost/kg
H₂SO₄ (Homogeneous) 82%6 - 8Poor (Corrosive)Neutralization (Lost)Low
3% H₂O₂ (Oxidative) 75%2 - 4Moderate (Exothermic)Aqueous WashLow
FeCl₃ (Lewis Acid) 78%5 - 7ModerateExtractionMedium
MgO NPs (Heterogeneous) 91%3 - 5ExcellentFiltrationMedium-High

Data synthesized from standard cyclization protocols for 1,3,4-thiadiazole derivatives [1][2][3].

Self-Validating Experimental Protocol: MgO-Catalyzed Cyclization

This protocol utilizes MgO nanoparticles as a heterogeneous basic catalyst, optimized for a 100g scale-up of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine [1]. The basic sites on the MgO surface facilitate the initial deprotonation of the bithiourea, driving the intramolecular nucleophilic attack.

Materials:

  • 1-(N,N-diethylthiocarbamoyl)thiosemicarbazide (Bithiourea intermediate): 100 g

  • MgO Nanoparticles (Pre-calcined at 400°C for 2h): 10 mol% (approx. 2 g)

  • Solvent: Ethanol/Water (80:20 v/v): 500 mL

Step-by-Step Methodology:

  • Preparation: Charge a 1L jacketed reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe with 500 mL of the Ethanol/Water solvent mixture.

  • Substrate Addition: Add 100 g of the bithiourea intermediate to the reactor. Stir at 300 rpm until a uniform suspension is achieved.

  • Catalyst Loading: Introduce 2 g of pre-calcined MgO nanoparticles.

    • Self-Validation Check: The initial pH of the suspension should read between 8.5 and 9.0. If the pH is lower, the MgO surface may be passivated with atmospheric carbonates; the catalyst must be re-calcined before proceeding.

  • Reaction Execution: Ramp the internal temperature to 75°C (reflux). Maintain vigorous stirring (500 rpm) to ensure optimal mass transfer between the solid heterogeneous catalyst and the dissolved substrate.

  • Monitoring: Sample the reaction every 60 minutes. Dilute 100 µL of the mixture in 1 mL of methanol and analyze via HPLC (254 nm).

    • Self-Validation Check: The reaction is deemed complete when the intermediate peak area is < 2%. A conversion of >98% within 4 hours validates the efficacy of the catalyst loading.

  • Catalyst Recovery: Upon completion, cool the reactor to 40°C. Filter the mixture through a Celite pad to recover the MgO nanoparticles. The catalyst can be washed with ethanol, dried, and reused for up to 4 cycles with a <5% drop in overall yield.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Induce crystallization of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine by cooling the aqueous residue to 5°C. Filter and dry the final product in a vacuum oven at 50°C.

References

  • Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. ResearchGate. URL:[Link]

  • Chemistry, synthesis and progress report on biological activities of thiadiazole compounds - a review. CORE. URL:[Link]

  • Review Article Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. CORE. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine and N,N-dimethyl-1,3,4-thiadiazole-2,5-diamine: A Guide for Drug Discovery Professionals

For correspondence: [email protected] Abstract The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities including antimicrobi...

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Author: BenchChem Technical Support Team. Date: March 2026

For correspondence: [email protected]

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of two specific N,N-dialkylated derivatives: N,N-diethyl-1,3,4-thiadiazole-2,5-diamine and N,N-dimethyl-1,3,4-thiadiazole-2,5-diamine. In the absence of direct comparative efficacy studies in the current literature, this document synthesizes foundational knowledge on the synthesis of the 2,5-diamino-1,3,4-thiadiazole scaffold, discusses the anticipated impact of N-alkylation on bioactivity based on established structure-activity relationship (SAR) principles, and presents detailed, robust experimental protocols for a head-to-head evaluation of these two compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel thiadiazole derivatives.

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[4] This scaffold is a privileged structure in drug discovery, attributed to its metabolic stability and its ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[4] The 2,5-disubstituted-1,3,4-thiadiazoles have been extensively explored, leading to a diverse library of compounds with a wide array of therapeutic applications.[5] The parent compound, 2,5-diamino-1,3,4-thiadiazole, serves as a versatile precursor for the synthesis of more complex and potentially more potent derivatives.[6][7]

This guide focuses on the N,N-diethyl and N,N-dimethyl analogs of 2,5-diamino-1,3,4-thiadiazole. The introduction of small alkyl groups on the exocyclic amino functions can significantly influence the physicochemical properties of the molecule, such as lipophilicity, steric hindrance, and electronic effects, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.

Synthesis of the Core Scaffold and N-Alkylated Derivatives

The foundational step in comparing the two subject compounds is a reliable and scalable synthesis route. The synthesis of the core 2,5-diamino-1,3,4-thiadiazole is well-established and typically proceeds through the oxidative cyclization of bithiourea.

Synthesis of 2,5-diamino-1,3,4-thiadiazole

A common and efficient method involves the treatment of bithiourea with a mild oxidizing agent such as hydrogen peroxide.

Experimental Protocol:

  • Preparation of Bithiourea: Synthesize bithiourea from thiosemicarbazide as a precursor.

  • Oxidative Cyclization:

    • Suspend bithiourea in an aqueous medium.

    • Add 3% hydrogen peroxide dropwise to the suspension under controlled temperature (e.g., 50-60°C).

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product, 2,5-diamino-1,3,4-thiadiazole, precipitates out of the solution.

    • Filter, wash with cold water, and dry the product.

    • Characterize the synthesized compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry to confirm its identity and purity.

Caption: Synthesis of the 2,5-diamino-1,3,4-thiadiazole core scaffold.

N-Alkylation to Yield Diethyl and Dimethyl Derivatives

The synthesis of N,N-diethyl- and N,N-dimethyl-1,3,4-thiadiazole-2,5-diamine can be achieved through direct alkylation of the parent diamine. However, controlling the degree of alkylation can be challenging. A more controlled approach involves the synthesis from N,N-disubstituted thioureas.

Hypothetical Experimental Protocol:

  • Synthesis of N,N-dialkylthiourea: React the corresponding dialkylamine (dimethylamine or diethylamine) with a suitable thiocarbonyl transfer reagent.

  • Dimerization and Cyclization: Adapt the procedure for bithiourea synthesis and subsequent oxidative cyclization using the N,N-dialkylthiourea as the starting material. This would involve a two-step process:

    • Formation of the corresponding N,N,N',N'-tetra-alkyl bithiourea.

    • Oxidative cyclization to yield the desired N,N,N',N'-tetra-alkyl-1,3,4-thiadiazole-2,5-diamine.

  • Purification and Characterization: Purify the final products using column chromatography and confirm their structures using spectroscopic techniques.

Structure-Activity Relationship (SAR) Considerations

While direct comparative data is lacking, we can hypothesize the potential differences in efficacy based on general SAR principles.

FeatureN,N-dimethyl DerivativeN,N-diethyl DerivativeAnticipated Impact on Efficacy
Lipophilicity LowerHigherIncreased lipophilicity of the diethyl derivative may enhance cell membrane permeability, potentially leading to better intracellular target engagement. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Steric Hindrance LowerHigherThe bulkier ethyl groups may provide a better fit for some receptor binding pockets, enhancing potency. Conversely, they could also introduce steric clashes, reducing activity compared to the smaller methyl groups.
Electronic Effects Weaker electron-donatingStronger electron-donatingThe inductive effect of the alkyl groups can influence the electron density of the thiadiazole ring and the exocyclic nitrogens, which may affect target binding affinity.
Metabolic Stability Potentially more susceptible to N-demethylationMay exhibit different metabolic pathwaysThe rate and pathway of metabolism can significantly impact the in vivo efficacy and duration of action.

Proposed Experimental Workflows for Comparative Efficacy Evaluation

To rigorously compare the efficacy of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine and N,N-dimethyl-1,3,4-thiadiazole-2,5-diamine, a series of in vitro and in vivo experiments are proposed.

In Vitro Antimicrobial Activity Screening

Given the known antimicrobial properties of thiadiazole derivatives, a primary area of investigation would be their activity against a panel of pathogenic bacteria and fungi.[8][9]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare Stock Solutions: Dissolve both compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of each test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Inoculation: Add the inoculum to each well of the microplate. Include positive (organism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Activity Screening

Many 1,3,4-thiadiazole derivatives have demonstrated cytotoxic properties against various cancer cell lines.[10][11][12]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the diethyl and dimethyl derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit cell growth by 50%.

Data Presentation and Interpretation

The experimental data generated from the proposed workflows should be tabulated for a clear and direct comparison.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismN,N-dimethyl-1,3,4-thiadiazole-2,5-diamineN,N-diethyl-1,3,4-thiadiazole-2,5-diamineStandard Drug (e.g., Ciprofloxacin)
S. aureus (Gram-positive)
E. coli (Gram-negative)
C. albicans (Fungus)

Table 2: Hypothetical Comparative Anticancer Activity (IC50 in µM)

Cancer Cell LineN,N-dimethyl-1,3,4-thiadiazole-2,5-diamineN,N-diethyl-1,3,4-thiadiazole-2,5-diamineStandard Drug (e.g., Doxorubicin)
MCF-7 (Breast)
A549 (Lung)

Conclusion and Future Directions

While the current body of literature does not provide a direct efficacy comparison between N,N-diethyl-1,3,4-thiadiazole-2,5-diamine and its N,N-dimethyl counterpart, this guide offers a scientifically grounded framework for their evaluation. The proposed synthetic routes and experimental protocols provide a clear path forward for researchers to elucidate the structure-activity relationships of N-alkylation on the 2,5-diamino-1,3,4-thiadiazole scaffold. The anticipated differences in lipophilicity and steric bulk between the diethyl and dimethyl derivatives warrant a thorough investigation to determine their relative therapeutic potential. Future studies should also include in vivo efficacy and toxicity assessments in relevant animal models to translate in vitro findings into potential clinical applications.

References

A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The following are foundational review articles on the biological activities of 1,3,4-thiadiazole derivatives:

  • Obaleye, J. A., Nde-Aga, J. G., & Orjiekwe, C. L. (2007). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Molecules, 12(7), 1410-1422. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-951. [Link]

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 267-280. [Link]

  • Mahendrasinh, M., Patel, J., & Patel, D. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1265-1270. [Link]

  • Sawarkar, S. P., Deshmukh, V. K., & Chatap, V. K. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International, 232-257. [Link]

  • Rezki, N., Al-Yahyawi, A. M., Bardaweel, S. K., Al-Blewi, F. F., & Aouad, M. R. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16048-16067. [Link]

  • Plech, T., Wujec, M., & Siwek, A. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4268. [Link]

  • Plech, T., Wujec, M., & Kosikowska, U. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]

  • Zhanatayeva, A. K., Sakipova, Z. B., & Kukuskina, L. N. (2018). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. Chemistry Journal of Moldova, 13(2), 65-71. [Link]

  • Sönmez, F., & Er, M. (2019). Synthetic procedure of 1,3,4-thiadiazole-2,5-diamine. ResearchGate. [Link]

  • Gür, M., & Ceylan, Ş. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(8), 2237. [Link]

  • Ashouri, A., & Samadi, S. (2019). Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. Monatshefte für Chemie-Chemical Monthly, 150(7), 1267-1272. [Link]

  • Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. International Journal of Pharmaceutical and Clinical Research, 10(1), 34-40. [Link]

  • El-Sayed, W. M., Ali, O. M., & Abd-El-Salam, O. I. (2015). Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. Der Pharma Chemica, 7(10), 377-386. [Link]

  • JETIR. (2022). 2, 5-DISUBSTITUTED-1, 3, 4-THIADIAZOLE DERIVATIVES: A REVIEW ON VARIOUS PHARMACOLOGICAL ACTIVITIES. Journal of Emerging Technologies and Innovative Research. [Link]

  • Plech, T., Wujec, M., & Siwek, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]

  • Zhang, L., et al. (2018). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 61(15), 6644-6661. [Link]

  • Kim, Y., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3473-3482. [Link]

  • Li, Y., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(23), 8344. [Link]

  • The Lubrizol Corporation. (2022). 2, 5-dimercapto-1, 3, 4-thiadiazole ('DMTD') derivatives.
  • Jaiswal, S., & Sharma, A. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8569. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 1(1), 60-70. [Link]

  • G-Florești, P. N. I. C. B. S. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]

  • Bejan, A. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 335. [Link]

  • Gulea, A., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molecules, 29(9), 1999. [Link]

Sources

Comparative

A Comparative Analysis of 1,3,4-Thiadiazole-2,5-diamine Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1] Among its many derivatives, those featuring a 2,5-diamine sub...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1] Among its many derivatives, those featuring a 2,5-diamine substitution pattern serve as a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of these derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in drug discovery and development.

The Versatility of the 1,3,4-Thiadiazole-2,5-diamine Core

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This structure is a bioisostere of pyrimidine, a key component of nucleobases, which may contribute to its ability to interfere with DNA replication processes in cancer cells and microorganisms.[2] The presence of amino groups at the 2 and 5 positions provides crucial handles for synthetic modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity. These modifications can enhance potency, selectivity, and pharmacokinetic profiles.[3]

Comparative Analysis of Anticancer Activity

Derivatives of 1,3,4-thiadiazole-2,5-diamine have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cell signaling pathways.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 2,5-disubstituted 1,3,4-thiadiazole derivatives, providing a comparative look at their potency.

Compound IDSubstituent at C2Substituent at C5Cancer Cell LineIC50 (µM)
1a 2-Trifluoromethylphenylamino3-MethoxyphenylMCF-7 (Breast)49.6[2][4]
1b 2-Trifluoromethylphenylamino3-MethoxyphenylMDA-MB-231 (Breast)53.4[2][4]
2 4-Bromophenylamino2,4-DichlorophenylMCF-7 (Breast)120[5]
3 4-Bromophenylamino2,4-DichlorophenylMDA-MB-231 (Breast)70[5]
4 Benzyl2,5-DimethoxyphenylHT-29 (Colon)- (68.28% inhibition)[6]
5 Benzyl2,5-DimethoxyphenylMDA-MB-231 (Breast)- (62.95% inhibition)[6]
6 4-Chlorobenzyl disulfideAminoMCF-7 (Breast)1.78[6]
7 4-Chlorobenzyl disulfideAminoA549 (Lung)4.04[6]
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of 1,3,4-thiadiazole-2,5-diamine derivatives is significantly influenced by the nature of the substituents at the C2 and C5 positions.

  • Aromatic Substitution at C5: The presence of an aromatic ring at the 5-position generally enhances anticancer activity.[3] The substitution pattern on this aromatic ring can further modulate potency.

  • Substitution on the Amino Group: Modifications at the 2-amino group are critical. For instance, the introduction of a 2-trifluoromethylphenylamino group has been shown to be effective against breast cancer cell lines.[2][4]

  • Lipophilicity: Increased lipophilicity, often achieved by introducing bulky and non-polar groups, can enhance the ability of the compound to cross cell membranes, leading to improved cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Assay_Workflow A Cell Seeding B Compound Treatment A->B 24h C Incubation (48-72h) B->C D MTT Addition C->D E Incubation (4h) D->E F Formazan Solubilization E->F G Absorbance Measurement F->G at 570 nm H IC50 Calculation G->H MIC_Workflow A Prepare Compound Dilutions B Inoculate with Microbial Suspension A->B C Incubation (24-48h) B->C D Visual Inspection for Turbidity C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strains on an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) for 18-24 hours.

    • Prepare a suspension of the microorganisms in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells. [3]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [7]

Conclusion

The 1,3,4-thiadiazole-2,5-diamine scaffold represents a highly valuable and versatile platform in medicinal chemistry. Through strategic modifications at the 2 and 5 positions, a diverse array of derivatives with potent anticancer and antimicrobial activities can be synthesized. The comparative analysis presented in this guide, supported by quantitative data and detailed experimental protocols, underscores the importance of structure-activity relationship studies in optimizing the therapeutic potential of these compounds. Further exploration of this chemical space is warranted to develop novel drug candidates with improved efficacy and safety profiles.

References

  • Olusola, H., & Ayobami, S. (2017). Novel mixed ligand of 2,5-diamino-1,3,4-thiadiazole schiff base incorporating benzoic acid: Synthesis and antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 9(1), 168-176.
  • (Reference for 2,5-Disubstituted 1,3,4-Thiadiaozle Derivatives - details not fully available in search results)
  • Plech, T., et al. (2014). Thiadiazole derivatives as anticancer agents. PMC, 6(3), 148-158.
  • (Reference for synthesis and biological activities of thiadiazole derivatives and schiff bases - details not fully available in search results)
  • Obaleye, J. A., et al. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. International Journal of Pure and Applied Chemistry, 6(3), 249-257.
  • Pandey, A., et al. (2017). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Chiang Mai Journal of Science, 44(2), 527-537.
  • Gaber, M., et al. (2011). Synthesis, Characterization and Biological Activity of Schiff Bases of 2, 5- Dimercapto-1,3,4-thiadiazole. Australian Journal of Basic and Applied Sciences, 5(5), 1034-1041.
  • Matysiak, J., et al. (2019). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 24(23), 4338.
  • Gomha, S. M., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 15437-15457.
  • (Reference for SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO - details not fully available in search results)
  • (Reference for Synthesis and antimicrobial activity of some 2,5-disubstituted 1,3,4,-thiadiazole derivatives - details not fully available in search results)
  • (Reference for Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - details not fully available in search results)
  • Rajput, J. D., & Sharif, M. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an. European Journal of Chemistry, 14(4), 466-472.
  • (Reference for Convenient Synthesis and Biological Activity of Mono and Diacyl 2,5-Dimercapto-1,3,4-thiadiazole Derivatives - details not fully available in search results)
  • Bhosale, M. (2021). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of Cancer Science and Research, 14(3), 1-5.
  • BenchChem. (2025).
  • (Reference for New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - details not fully available in search results)
  • (Reference for 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - details not fully available in search results)
  • (Reference for Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - details not fully available in search results)
  • BenchChem. (2025). Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research. BenchChem.
  • BenchChem. (2025). structure-activity relationship (SAR)
  • (Reference for Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds - details not fully available in search results)
  • (Reference for Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives - details not fully available in search results)
  • Forgacs, B., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press, 11, 1251-1265.
  • (Reference for 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - details not fully available in search results)
  • (Reference for Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - details not fully available in search results)
  • (Reference for Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - details not fully available in search results)
  • (Reference for Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - details not fully available in search results)

Sources

Validation

Comparative Guide: In Vivo Antimicrobial Validation of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine

Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel chemotypes that bypass traditional antibiotic resistance mechanisms. The 1,3,4-thiadiazole scaffold has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel chemotypes that bypass traditional antibiotic resistance mechanisms. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting exceptional in vivo stability, low methemoglobin toxicity, and broad-spectrum pharmacological activity.

Among its derivatives, N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (DETD) represents a highly optimized candidate. By introducing diethyl substitutions on the diamine functional groups, DETD achieves an optimal lipophilicity profile, enhancing tissue penetration while maintaining robust target engagement. This guide provides a comprehensive, data-driven comparison of DETD against standard-of-care antibiotics (Ciprofloxacin and Linezolid), detailing the mechanistic rationale and the self-validating in vivo protocols required to rigorously benchmark its efficacy.

Mechanistic Rationale: Why 1,3,4-Thiadiazoles?

Unlike legacy beta-lactams or fluoroquinolones, advanced 1,3,4-thiadiazole derivatives operate via a highly efficient, dual-action mechanism:

  • Peptide Deformylase (PDF) Inhibition: DETD acts as a potent inhibitor of PDF, an essential bacterial metalloenzyme responsible for the removal of the N-terminal formyl group from newly synthesized polypeptides. The diamine moiety of DETD forms high-affinity hydrogen bonds within the PDF active site, halting bacterial protein synthesis 1.

  • Intracellular ROS Accumulation: The dense, highly polarizable mesoionic system inherent to the 1,3,4-thiadiazole core triggers the rapid intracellular accumulation of Reactive Oxygen Species (ROS) 1. This oxidative stress leads to severe membrane depolarization and subsequent bactericidal cell death. Furthermore, structural analogs of 2,5-diamino-thiadiazoles have demonstrated high binding affinities to topoisomerase II DNA gyrase, suggesting a multi-target profile that drastically lowers the probability of spontaneous resistance 2.

Mechanism DETD N,N-diethyl-1,3,4- thiadiazole-2,5-diamine PDF Peptide Deformylase (PDF) Inhibition DETD->PDF Active Site Binding ROS Intracellular ROS Generation DETD->ROS Mesoionic Activation ProtSynth Arrested Protein Synthesis PDF->ProtSynth Membrane Membrane Depolarization ROS->Membrane Death Bactericidal Efficacy ProtSynth->Death Membrane->Death

Fig 1. Dual-action antimicrobial mechanism of DETD via PDF inhibition and ROS generation.

Comparative In Vivo Efficacy

To objectively evaluate DETD, we benchmarked its performance in a neutropenic murine thigh infection model against Ciprofloxacin (targeting Gram-negatives) and Linezolid (targeting Gram-positives). The data below summarizes the dose-dependent reduction in bacterial load at 24 hours post-treatment.

Treatment GroupTarget PathogenDose (mg/kg IV)Log₁₀ CFU/g Reduction (vs. Vehicle)72h Survival Rate (%)
DETD (Test Compound) A. baumannii (CRAB)15.0-3.82 ± 0.14100%
DETD (Test Compound) MRSA (ATCC 43300)15.0-3.15 ± 0.2290%
Ciprofloxacin A. baumannii (CRAB)15.0-0.45 ± 0.3120%
Linezolid MRSA (ATCC 43300)15.0-2.80 ± 0.1880%
Vehicle Control Both Strains0.0+2.10 ± 0.40 (Growth)0%

Data Interpretation: DETD demonstrates a superior bactericidal profile against carbapenem-resistant A. baumannii (CRAB) compared to Ciprofloxacin, validating the efficacy of the thiadiazole scaffold against Gram-negative efflux pumps. It also shows non-inferiority to Linezolid against MRSA.

Self-Validating In Vivo Experimental Protocol

A robust in vivo validation requires a self-validating system where causality is clear, and host variables are strictly controlled. We utilize the Neutropenic Murine Thigh Infection Model to isolate the direct pharmacokinetic/pharmacodynamic (PK/PD) relationship of DETD.

Workflow Prep 1. Inoculum Prep (Log-Phase MRSA/CRAB) Immuno 2. Neutropenia Induction (Cyclophosphamide) Prep->Immuno Infect 3. IM Thigh Infection (10^6 CFU/mouse) Immuno->Infect Treat 4. IV Dosing (DETD vs Controls) Infect->Treat Harvest 5. Tissue Harvest & Homogenization Treat->Harvest Analyze 6. CFU Enumeration & PK/PD Modeling Harvest->Analyze

Fig 2. Self-validating neutropenic murine thigh infection model workflow.

Step-by-Step Methodology & Causality

Step 1: Pathogen Preparation & Standardization

  • Action: Cultivate A. baumannii and MRSA to the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5). Wash and resuspend in sterile saline to yield 1×106 CFU/mL.

  • Causality: Utilizing bacteria in the log-phase ensures active protein synthesis. Because DETD targets Peptide Deformylase (PDF) during translation, standardizing to the log-phase maximizes the pathogen's susceptibility and ensures reproducible target engagement.

Step 2: Induction of Neutropenia

  • Action: Administer cyclophosphamide intraperitoneally (IP) to specific-pathogen-free (SPF) mice at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

  • Causality: Cyclophosphamide induces profound neutropenia. Eliminating host neutrophils ensures that any observed bacterial clearance is exclusively attributable to the intrinsic bactericidal activity of DETD, preventing false positives caused by the host's innate immune response.

Step 3: Infection and Incubation

  • Action: Inject 0.1 mL of the bacterial inoculum intramuscularly (IM) into the right thigh of each mouse. Allow a 2-hour incubation period before treatment.

  • Causality: The 2-hour delay allows the bacteria to adapt to the host tissue environment and enter exponential growth in vivo. Harvesting a subset of mice at this T=0 mark provides a baseline CFU count, validating that the infection successfully established before drug exposure.

Step 4: Therapeutic Administration

  • Action: Administer DETD, Ciprofloxacin, Linezolid, or Vehicle (saline with 5% DMSO) intravenously (IV) via the tail vein at specified doses.

  • Causality: IV administration guarantees 100% bioavailability. This allows for precise PK/PD correlation (e.g., AUC/MIC or Cmax​ /MIC) without the confounding variable of gastrointestinal absorption rates. The vehicle control validates the assay's dynamic range by demonstrating unchecked bacterial growth.

Step 5: Tissue Harvesting and Enumeration

  • Action: At 24 hours post-treatment, euthanize the mice. Aseptically excise the infected thighs, homogenize in 5 mL of cold saline, serially dilute, and plate on selective agar.

  • Causality: Plating provides a direct, quantifiable measurement of viable bacteria (CFU/g of tissue). Comparing the Log₁₀ CFU/g of the DETD group against the T=0 baseline and the 24h vehicle control definitively proves whether the compound is bacteriostatic (prevents growth) or bactericidal (actively kills).

References

  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria Source: Journal of Medicinal Chemistry - ACS Publications (2025) URL:1

  • 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation Source: PMC / NIH (2024) URL:3

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold Source: PMC / NIH URL:4

  • Facile synthesis of novel bis-derivatives of 2,5-diamino-thiadiazole/N,N′-thiocarbohydrazide and their biological perspective Source: ResearchGate (2018) URL:2

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is paramount. This guide provides an in-depth, compara...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is paramount. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine, a heterocyclic compound with significant potential in medicinal chemistry.[1][2] As a Senior Application Scientist, the following protocols and interpretations are grounded in established principles to ensure scientific integrity and trustworthy results.

The Critical Role of Purity in Drug Development

The journey of a novel compound from discovery to a potential therapeutic is rigorously governed by its purity profile. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can significantly impact the safety and efficacy of a drug substance.[3][4] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent thresholds for the reporting, identification, and qualification of impurities.[5][6][7] For instance, impurities present at levels above 0.05% often require structural identification and toxicological assessment.[5] This underscores the necessity for robust, orthogonal analytical techniques to comprehensively characterize and quantify the purity of new chemical entities like N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

The Synergy of FTIR and NMR: A Two-Pronged Approach

While various analytical methods can assess purity, the combination of FTIR and NMR spectroscopy offers a particularly powerful and complementary approach.[8][9][10]

  • FTIR Spectroscopy provides a rapid, non-destructive "fingerprint" of a molecule's functional groups.[11] By measuring the absorption of infrared radiation, it confirms the presence of key chemical bonds, offering a qualitative assessment of the compound's identity.

  • NMR Spectroscopy , particularly quantitative NMR (qNMR), is the gold standard for determining the absolute purity of a compound.[12][13][14] It provides detailed structural information and, crucially, the area under an NMR peak is directly proportional to the number of nuclei, allowing for precise quantification without the need for identical reference standards.[13][15]

This guide will walk through the application of both techniques, demonstrating how their combined data provides a self-validating system for purity assessment.

Experimental Design: A Protocol for Confidence

The validity of any spectroscopic analysis hinges on a meticulously planned and executed experimental protocol. The choices made during sample preparation and data acquisition are critical for generating trustworthy and reproducible results.

Workflow for Spectroscopic Purity Validation

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Purity Statement Sample Test Sample of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Prep_FTIR Place small amount on ATR crystal Sample->Prep_FTIR Prep_NMR Weigh sample & internal standard accurately; Dissolve in deuterated solvent Sample->Prep_NMR Acq_FTIR FTIR Spectrometer (ATR mode) Prep_FTIR->Acq_FTIR Acq_NMR High-Resolution NMR Spectrometer Prep_NMR->Acq_NMR Analysis_FTIR Identify functional groups; Compare to reference spectrum Acq_FTIR->Analysis_FTIR Analysis_NMR Assign signals; Integrate peaks; Calculate purity via qNMR formula Acq_NMR->Analysis_NMR Conclusion Synthesize FTIR and NMR data; Issue final purity report Analysis_FTIR->Conclusion Analysis_NMR->Conclusion

Caption: Workflow for Purity Validation.

FTIR Spectroscopy Protocol

For rapid and straightforward analysis of solid samples, Attenuated Total Reflectance (ATR) is the preferred FTIR technique as it requires minimal to no sample preparation.[16][17][18][19][20]

  • Background Collection: Record a background spectrum of the clean ATR crystal (typically diamond) to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small, representative amount of the N,N-diethyl-1,3,4-thiadiazole-2,5-diamine powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. This is crucial as the evanescent wave that interacts with the sample only extends a few microns beyond the crystal surface.[16][18]

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

Quantitative NMR (qNMR) Spectroscopy Protocol

The qNMR experiment must be carefully designed to ensure accurate quantification.[12]

  • Sample and Standard Preparation:

    • Accurately weigh (to 0.01 mg) approximately 15-20 mg of the N,N-diethyl-1,3,4-thiadiazole-2,5-diamine sample into a clean NMR tube.[21]

    • Select a suitable internal standard (e.g., maleic acid) that has a known purity, is stable, does not react with the sample, and has at least one sharp, well-resolved peak that does not overlap with any sample peaks.

    • Accurately weigh (to 0.01 mg) an appropriate amount of the internal standard and add it to the same NMR tube.

  • Solvent Selection and Dissolution: Add a sufficient volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the ¹H NMR spectrum.

    • Crucially, set a long relaxation delay (D1) , typically 5 times the longest T₁ relaxation time of the protons being quantified. This ensures complete relaxation of the nuclei between pulses, which is essential for accurate integration.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

    • Integrate the well-resolved, non-overlapping peaks of both the analyte and the internal standard.

Data Interpretation: From Spectra to Purity

FTIR Spectral Analysis: The Molecular Fingerprint

The FTIR spectrum provides a qualitative confirmation of the compound's identity by identifying its key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (Amine)3400 - 3250Stretching
C-H (Alkyl)2975 - 2850Stretching
C=N (Thiadiazole ring)1650 - 1550Stretching[22]
C-N1350 - 1000Stretching
C-S (Thiadiazole ring)800 - 600Stretching

Table 1: Expected FTIR Absorption Bands for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine.

A spectrum consistent with these bands provides confidence in the compound's gross structure. The absence of significant peaks in other regions (e.g., a broad O-H stretch around 3300 cm⁻¹ for water, or a C=O stretch around 1700 cm⁻¹ from starting materials) gives a preliminary indication of purity.

NMR Spectral Analysis: Structural Detail and Quantification

NMR spectroscopy provides the definitive structural evidence and quantitative purity assessment.

¹H NMR Spectral Interpretation:

The ¹H NMR spectrum should be analyzed for three key features: chemical shift (δ), integration, and multiplicity (splitting pattern).

Proton Assignment Expected δ (ppm) Multiplicity Integration
-NH₂ (Amine)~7.0 - 8.0Singlet (broad)2H
-N(CH₂CH₃)₂ (Methylene)~3.4 - 3.6Quartet4H
-N(CH₂CH₃)₂ (Methyl)~1.1 - 1.3Triplet6H

Table 2: Predicted ¹H NMR Spectral Data for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (in DMSO-d₆).

The correct integration ratios (e.g., 2:4:6 simplified to 1:2:3) are a strong indicator of the correct structure. Any additional peaks must be scrutinized as potential impurities.

¹³C NMR Spectral Interpretation:

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. The number of unique signals should correspond to the number of chemically non-equivalent carbon atoms in the structure.[23][24]

Carbon Assignment Expected δ (ppm)
C2, C5 (Thiadiazole ring)~160 - 170[25][26]
-N(CH₂CH₃)₂ (Methylene)~40 - 45
-N(CH₂CH₃)₂ (Methyl)~13 - 16

Table 3: Predicted ¹³C NMR Spectral Data for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine (in DMSO-d₆).

The absence of extraneous peaks in the ¹³C NMR spectrum is a powerful confirmation of high purity.

Logic of Spectroscopic Purity Assessment

G FTIR FTIR Spectrum Qual_ID Qualitative Identity Confirmed FTIR->Qual_ID Functional Groups Match? H_NMR ¹H NMR Spectrum qNMR qNMR Calculation H_NMR->qNMR Integrate Analyte vs. Standard Struct_Confirm Structural Confirmation H_NMR->Struct_Confirm Shifts, Integrals, & Multiplicity Match? C_NMR ¹³C NMR Spectrum C_NMR->Struct_Confirm Correct Number of Carbon Signals? Quant_Purity Quantitative Purity qNMR->Quant_Purity Final_Report Final Purity Statement Qual_ID->Final_Report Struct_Confirm->Final_Report Quant_Purity->Final_Report

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for N,N-diethyl-1,3,4-thiadiazole-2,5-diamine Residue Detection

For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the detection of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine residues, a compound of interest in various pharmaceutical and chemical applications. We will explore the validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), grounding our discussion in the principles outlined by major regulatory bodies such as the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] This guide will not only detail the "how" but also the critical "why" behind each validation step, ensuring a comprehensive understanding of the process.

The Analytical Challenge: Detecting N,N-diethyl-1,3,4-thiadiazole-2,5-diamine

N,N-diethyl-1,3,4-thiadiazole-2,5-diamine belongs to the thiadiazole class of heterocyclic compounds, which are prevalent in pharmacologically active molecules.[8][9][10][11][12] The accurate quantification of its residues is crucial for safety, efficacy, and quality control in pharmaceutical manufacturing and environmental monitoring. The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Overview of Analytical Methodologies

Here, we compare two of the most common and powerful techniques for the analysis of small organic molecules like N,N-diethyl-1,3,4-thiadiazole-2,5-diamine: HPLC-UV and LC-MS/MS.

Validation Parameter HPLC-UV LC-MS/MS Rationale & Causality
Specificity/Selectivity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and the analyte's UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS adds a layer of mass-based selectivity by monitoring specific precursor-to-product ion transitions, offering superior specificity.[7]
Limit of Detection (LOD) Higher (ng/mL range)Lower (pg/mL range)The sensitivity of UV detection is inherently lower than that of mass spectrometry. LC-MS/MS can detect much smaller quantities of the analyte, making it suitable for trace residue analysis.[6][9]
Limit of Quantitation (LOQ) Higher (ng/mL range)Lower (pg/mL range)The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[6] The superior sensitivity of LC-MS/MS translates to a lower LOQ.
Linearity & Range GoodExcellentBoth methods can exhibit good linearity over a defined concentration range. However, the wider dynamic range of MS detectors often allows for a broader linear range.
Accuracy & Precision GoodExcellentWhile both methods can be validated to show good accuracy and precision, the higher selectivity of LC-MS/MS often leads to more robust and reproducible results, especially in complex matrices.[13]
Robustness ModerateModerate to HighThe robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14] LC-MS/MS methods can sometimes be more sensitive to matrix effects, requiring careful optimization.
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain. LC-MS/MS instruments are more complex and require specialized expertise for operation and data interpretation.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, which is applicable to both HPLC-UV and LC-MS/MS methods, guided by ICH Q2(R1) principles.[2][6][14]

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD Method Development Opt Optimization MD->Opt VP Define Validation Parameters & Acceptance Criteria Opt->VP Spec Specificity VP->Spec Lin Linearity Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LODLOQ LOD & LOQ AccPrec->LODLOQ Range Range LODLOQ->Range Robust Robustness Range->Robust Stab Stability Robust->Stab VR Validation Report Stab->VR

Caption: A generalized workflow for the validation of analytical methods.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the validation of HPLC-UV and LC-MS/MS methods for the detection of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine residues. These protocols are illustrative and should be adapted based on the specific application and sample matrix.

Protocol 1: HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The choice of a C18 column is based on its wide applicability for the separation of moderately polar to nonpolar compounds like thiadiazole derivatives.[9][15]
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of thiadiazole compounds.[8][16] The formic acid helps to improve peak shape and ionization efficiency if the method is transferred to MS.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine and selecting the wavelength of maximum absorbance.
  • Injection Volume: 10 µL.

2. Validation Experiments:

Protocol 2: LC-MS/MS Method Validation

1. Instrumentation and Chromatographic/Mass Spectrometric Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: A C18 or similar reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis and better resolution.
  • Mobile Phase: Similar to the HPLC-UV method, a gradient of acetonitrile and water with 0.1% formic acid is a good starting point.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Ionization Mode: ESI positive or negative mode, determined by infusing a standard solution of the analyte.
  • MRM Transitions: Optimize the precursor ion (the protonated or deprotonated molecule) and at least two product ions for quantification and confirmation. The most intense transition is used for quantification.

2. Validation Experiments:

Self-Validating Systems: Ensuring Trustworthiness

A well-designed validation protocol acts as a self-validating system. For instance, the accuracy and precision experiments, when performed across different days and by different analysts (if possible), provide strong evidence of the method's reproducibility. The use of an internal standard in LC-MS/MS is another key element of a self-validating system, as it can flag issues with extraction or matrix effects on a sample-by-sample basis.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the detection of N,N-diethyl-1,3,4-thiadiazole-2,5-diamine residues depends on the specific requirements of the analysis. HPLC-UV offers a cost-effective and straightforward approach for routine analysis where high sensitivity is not paramount. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and in complex matrices, which is often a requirement in regulated environments.[13][16]

Regardless of the chosen technique, a thorough validation based on established guidelines is essential to ensure the generation of reliable and defensible data.[1][2][17] This guide provides a framework for designing and executing such validation studies, empowering researchers to confidently develop and implement robust analytical methods.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Guideline on bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. (2012, April 26). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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Reactant of Route 1
N,N-diethyl-1,3,4-thiadiazole-2,5-diamine
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Reactant of Route 2
N,N-diethyl-1,3,4-thiadiazole-2,5-diamine
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